Lomeguatrib
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
6-[(4-bromothiophen-2-yl)methoxy]-7H-purin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN5OS/c11-5-1-6(18-3-5)2-17-9-7-8(14-4-13-7)15-10(12)16-9/h1,3-4H,2H2,(H3,12,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUJPKFNFCWJBCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1Br)COC2=NC(=NC3=C2NC=N3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60172838 | |
| Record name | Lomeguatrib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60172838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192441-08-0 | |
| Record name | Lomeguatrib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=192441-08-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lomeguatrib [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192441080 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lomeguatrib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60172838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 192441-08-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LOMEGUATRIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S79265T71M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Lomeguatrib's Core Mechanism of Action in DNA Repair: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lomeguatrib is a potent, small-molecule inhibitor of the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT). By acting as a pseudosubstrate, this compound irreversibly inactivates MGMT, a key enzyme in the direct reversal of DNA damage induced by alkylating chemotherapeutic agents such as temozolomide (TMZ) and dacarbazine. This inactivation sensitizes tumor cells to the cytotoxic effects of these agents, offering a promising strategy to overcome a primary mechanism of chemotherapy resistance, particularly in tumors with high MGMT expression. This guide provides an in-depth overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.
The Role of MGMT in DNA Repair and Chemotherapy Resistance
O6-methylguanine-DNA methyltransferase (MGMT) is a crucial DNA repair enzyme that protects the genome from the mutagenic and cytotoxic effects of alkylating agents.[1][2] These agents, both endogenous and therapeutic, can transfer alkyl groups to the O6 position of guanine in DNA, forming O6-alkylguanine adducts.[2][3] If left unrepaired, these lesions can lead to G:C to A:T transition mutations during DNA replication and trigger cell cycle arrest and apoptosis.[2][4]
MGMT functions as a "suicide enzyme" by directly transferring the alkyl group from the O6 position of guanine to a cysteine residue within its own active site.[1][3][5] This process is stoichiometric and results in the irreversible inactivation of the MGMT protein, which is then targeted for ubiquitination and proteasomal degradation.[3] High levels of MGMT activity in tumor cells can efficiently repair the DNA damage induced by alkylating agents, leading to significant chemotherapy resistance.[1][6] Conversely, tumors with low MGMT expression, often due to epigenetic silencing via promoter methylation, are more sensitive to these drugs.[1][7]
This compound's Mechanism of Action: Irreversible MGMT Inhibition
This compound, also known as PaTrin-2 or O6-(4-bromothenyl)guanine, is a potent and specific inhibitor of MGMT.[8] It is designed to mimic the natural substrate of MGMT, O6-methylguanine.[9] this compound acts as a pseudosubstrate, irreversibly binding to the active site of MGMT.[9][10] This covalent modification inactivates the enzyme, preventing it from repairing O6-alkylguanine lesions in DNA.[10] By depleting the cell of active MGMT, this compound enhances the efficacy of alkylating agents, allowing the cytotoxic DNA lesions to persist and induce cell death.[10][11]
The core mechanism is a two-step process:
-
Competitive Binding: this compound competes with the natural substrate, O6-alkylguanine, for the active site of the MGMT protein.
-
Irreversible Inactivation: Upon binding, the MGMT enzyme transfers the bromothenyl group from this compound to its active site cysteine residue, leading to the irreversible inactivation of the enzyme.
This depletion of functional MGMT protein sensitizes cancer cells to the cytotoxic effects of alkylating agents, effectively overcoming a major mechanism of drug resistance.[11]
Quantitative Data on this compound's Potency and Efficacy
The potency of this compound has been quantified in various in vitro and in vivo systems. The following tables summarize key quantitative data.
| Parameter | Value | System | Reference |
| IC50 | 9 nM | Cell-free assay | [12] |
| IC50 | ~6 nM | MCF-7 cells | [12] |
| IC50 | 0.009 µM | Cell-free extracts from HeLa S3 cells | [9] |
| IC50 | 0.004 µM | HeLa S3 cervix adenocarcinoma cells | [8] |
| IC50 | 0.006 µM | MCF-7 breast adenocarcinoma cells (2h treatment) | [8] |
Table 1: In Vitro Potency of this compound
| Cell Line | Treatment | TMZ IC50 | Fold Sensitization | Reference |
| MCF-7 | Temozolomide alone | 400 µM | - | [12] |
| MCF-7 | Temozolomide + 10 µM this compound | 10 µM | 40 | [12] |
| SW1783 (Anaplastic Astrocytoma) | Temozolomide alone | 103.1 µM | - | [13] |
| SW1783 (Anaplastic Astrocytoma) | Temozolomide + 50 µM this compound | 50 µM | 2.06 | [13] |
| GOS-3 (Anaplastic Astrocytoma) | Temozolomide alone | 95.9 µM | - | [13] |
| GOS-3 (Anaplastic Astrocytoma) | Temozolomide + 50 µM this compound | 27.4 µM | 3.5 | [13] |
Table 2: this compound-Mediated Sensitization to Temozolomide
Experimental Protocols
MGMT Activity Assay
This protocol describes a common method to determine the activity of MGMT in cell lysates.[12][14]
-
Cell Lysate Preparation:
-
Harvest approximately 2 x 10^6 cells and resuspend in 100 µl of extraction buffer.
-
Incubate on ice for 20 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the cell lysate.
-
Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).
-
-
Enzyme Reaction:
-
Dilute the cell lysate (containing ~50–200 µg of protein) to 85 µl with extraction buffer in a microcentrifuge tube.
-
Prepare positive and negative control wells.
-
Add 10 µl of 10x reaction buffer and 5 µl of a substrate containing O6-methylguanine (e.g., a radiolabeled oligonucleotide).
-
Incubate the reaction mixture in the dark at 37°C for 1 hour.
-
-
Quantification of Activity:
-
For fluorescent assays, measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., excitation at 400 nm and emission at 505 nm).[14]
-
For radioactive assays, the transfer of the radiolabeled methyl group to the MGMT protein is quantified.[12] The protein is precipitated using trichloroacetic acid (TCA), washed, and the radioactivity is measured by liquid scintillation counting.
-
Enzyme activity is typically expressed as fmol of methyl groups transferred per mg of total cellular protein.
-
Western Blot Analysis for MGMT Protein Levels
This protocol is used to assess the levels of MGMT protein in cells following treatment with this compound.[8]
-
Sample Preparation:
-
Treat cells with varying concentrations of this compound for different time points.
-
Lyse the cells in RIPA buffer supplemented with protease inhibitors.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Electrotransfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for MGMT overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Use a loading control, such as β-actin or GAPDH, to normalize the MGMT protein levels.
-
Cell Viability (MTT) Assay
This assay is used to determine the cytotoxic effects of temozolomide in the presence and absence of this compound.[12]
-
Cell Seeding:
-
Plate cells (e.g., 1000 cells per well) in a 96-well plate and allow them to attach for 24 hours.
-
-
Drug Treatment:
-
Add this compound to the cells at a fixed concentration (e.g., 10 µM) and incubate for 2 hours at 37°C in a 5% CO2 incubator.
-
Add increasing concentrations of temozolomide or vehicle control to the wells.
-
Incubate the cells for an additional 4-5 days.
-
-
MTT Addition and Measurement:
-
Add 150 µg of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3 hours at 37°C.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 values (the concentration of drug that inhibits cell growth by 50%) from the dose-response curves.
-
Visualizing the Molecular Pathways and Experimental Workflows
Caption: Mechanism of this compound in inhibiting MGMT-mediated DNA repair.
Caption: Workflow for assessing this compound's effect on chemosensitivity.
Conclusion
This compound represents a targeted approach to overcoming a significant mechanism of resistance to alkylating agent chemotherapy. By potently and irreversibly inhibiting the DNA repair enzyme MGMT, this compound sensitizes tumor cells to the cytotoxic effects of these widely used drugs. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and exploit this therapeutic strategy. The continued investigation of this compound, both preclinically and in clinical trials, holds the potential to improve outcomes for patients with tumors that rely on MGMT for survival against chemotherapy.
References
- 1. O6-Methylguanine-DNA Methyltransferase (MGMT): Challenges and New Opportunities in Glioma Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genetic and epigenetic landscape of O6-methylguanine-DNA methyltransferase (MGMT): implications for DNA repair and cancer therapeutics [explorationpub.com]
- 3. Inhibition of DNA repair with MGMT pseudosubstrates: phase I study of this compound in combination with dacarbazine in patients with advanced melanoma and other solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genetic and epigenetic landscape of O6-methylguanine-DNA methyltransferase (MGMT): implications for DNA repair and cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methylated-DNA–protein-cysteine methyltransferase - Wikipedia [en.wikipedia.org]
- 6. Effect of this compound-temozolomide combination on MGMT promoter methylation and expression in primary glioblastoma tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The role of direct DNA repair gene O6-methylguanine-DNA methyltransferase (MGMT) in high grade malignant glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Increases the Radiosensitivity of MGMT Unmethylated Human Glioblastoma Multiforme Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | DNA Methyltransferases | Tocris Bioscience [tocris.com]
- 10. scbt.com [scbt.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. 2.10. MGMT activity assay [bio-protocol.org]
An In-depth Technical Guide to the Chemical Structure and Properties of Lomeguatrib
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols for Lomeguatrib (also known as PaTrin-2). This compound is a potent inhibitor of O6-methylguanine-DNA methyltransferase (MGMT), a key DNA repair protein implicated in tumor resistance to alkylating chemotherapeutic agents.
Chemical Identity and Physicochemical Properties
This compound is a purine derivative characterized by a bromothenyl substituent. Its core structure is designed to act as a pseudosubstrate for the MGMT protein.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
| IUPAC Name | 6-[(4-bromothiophen-2-yl)methoxy]-7H-purin-2-amine | [1][2][3] |
| Synonyms | PaTrin-2, O6-(4-bromothenyl)guanine | [4][5] |
| CAS Number | 192441-08-0 | [1][5][6][7] |
| Molecular Formula | C₁₀H₈BrN₅OS | [1][5][6][7] |
| SMILES | NC1=NC(OCC2=CC(Br)=CS2)=C3N=CNC3=N1 | [5][6] |
| InChI Key | JUJPKFNFCWJBCX-UHFFFAOYSA-N | [5] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 326.17 g/mol | [1][5][6][7] |
| Appearance | Light yellow to yellow solid | [6] |
| Purity | ≥98% (HPLC) | [5][7] |
| Solubility | Soluble to 100 mM in DMSO | [5][7] |
| Storage | Store at +4°C | [5][7] |
Mechanism of Action: MGMT Inhibition
This compound functions as a potent, irreversible inhibitor of O6-methylguanine-DNA methyltransferase (MGMT).[4][5] MGMT is a crucial DNA repair protein that protects cells from the cytotoxic effects of alkylating agents, such as temozolomide (TMZ) and dacarbazine.[8][9] These agents introduce alkyl groups onto the O6 position of guanine in DNA, forming O6-alkylguanine adducts.[10] If left unrepaired, these lesions can lead to DNA mismatches during replication, triggering cell cycle arrest and apoptosis.[11]
The MGMT protein normally reverses this damage by transferring the alkyl group from the guanine to one of its own cysteine residues.[4][8] This is a stoichiometric, "suicide" reaction that permanently inactivates the MGMT protein, which is then targeted for ubiquitination and proteasomal degradation.[8] High levels of MGMT in tumor cells can rapidly repair the DNA damage, thus conferring resistance to therapy.[10][11]
This compound acts as a pseudosubstrate for MGMT.[5][10] The MGMT protein recognizes this compound and covalently transfers the 4-bromothenyl group to its active site cysteine residue.[10] This process irreversibly inactivates MGMT, depleting the cell's capacity to repair O6-alkylguanine adducts.[10] By inhibiting MGMT, this compound sensitizes tumor cells to the cytotoxic effects of alkylating agents, thereby overcoming a significant mechanism of drug resistance.[4][12]
Caption: Mechanism of this compound action on the MGMT DNA repair pathway.
Biological Activity and Efficacy
This compound has demonstrated potent inhibition of MGMT in both biochemical and cellular assays. Its ability to enhance the efficacy of temozolomide has been shown in various cancer models.
Table 3: In Vitro Inhibitory Activity of this compound
| Assay Type | Cell Line / System | IC₅₀ Value | Source |
| Cell-free assay | HeLa S3 cell extracts | 9 nM (0.009 µM) | [5][6][7] |
| Cell-based assay | MCF-7 cells | ~60 nM | [6] |
In cellular models, this compound substantially increases the growth-inhibitory effects of temozolomide. For example, in MCF-7 cells, the addition of 10 µM this compound reduced the D60 (dose required for 60% growth inhibition) of temozolomide from 400 µM to 10 µM.[6] In vivo studies using human tumor xenografts in mice have also confirmed that this compound enhances the antitumor activity of temozolomide.[4][5] A 20 mg/kg intraperitoneal dose of this compound was sufficient to completely inactivate MGMT within 2 hours in MCF-7 xenografts.[4]
Experimental Protocols
The following are summaries of key experimental methodologies used to characterize the activity of this compound.
This assay quantifies the ability of an inhibitor to block the methyltransferase activity of MGMT in a cell extract.
-
Objective: To determine the IC₅₀ value of this compound against MGMT.
-
Methodology:
-
Prepare cell-free extracts from a suitable cell line (e.g., HeLa S3).[5][6]
-
Incubate the cell extract with varying concentrations of this compound.
-
Add a DNA substrate containing [³H]-methylated O6-methylguanine.
-
Allow the MGMT enzyme in the extract to transfer the radiolabeled methyl group to itself.
-
Precipitate the protein using trichloroacetic acid (TCA).
-
Wash the precipitated protein to remove unincorporated radioactivity.
-
Solubilize the protein and measure the incorporated radioactivity using liquid scintillation counting.
-
Enzyme activity is expressed as fmol of [³H]methyl transferred per mg of total protein.[6]
-
Calculate the percent inhibition relative to an untreated control and determine the IC₅₀ value graphically.[6]
-
This assay assesses the ability of this compound to sensitize cancer cells to an alkylating agent.
-
Objective: To measure the enhancement of temozolomide-induced cytotoxicity by this compound.
-
Methodology:
-
Plate cells (e.g., MCF-7) in a 96-well plate and allow them to attach for 24 hours.[6]
-
Pre-treat the cells with this compound (e.g., 10 µM) for 2 hours.[6]
-
Add increasing concentrations of temozolomide to the wells.
-
Incubate the cells for an additional 4-5 days.[6]
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals and measure the absorbance using a plate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the dose-response curves.
-
This protocol evaluates the combined antitumor effect of this compound and temozolomide in a mouse model.
-
Objective: To assess if this compound can sensitize human tumor xenografts to temozolomide.
-
Methodology:
-
Implant human tumor cells (e.g., MCF-7) subcutaneously into immunodeficient mice.[3]
-
Once tumors reach a specified volume, randomize mice into four treatment groups: (1) Vehicle control, (2) this compound only, (3) Temozolomide only, and (4) this compound plus temozolomide.[3]
-
Administer drugs as specified. For example: this compound (20 mg/kg/day, i.p.) followed 1 hour later by temozolomide (100 mg/kg/day, i.p.) for 5 consecutive days.[3]
-
Monitor tumor volume and animal body weight regularly throughout the study.
-
The primary endpoint is typically tumor growth delay or inhibition.
-
References
- 1. This compound | C10H8BrN5OS | CID 3025944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. glpbio.com [glpbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | DNA Methyltransferases | Tocris Bioscience [tocris.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | Methyltransferase Inhibitors: R&D Systems [rndsystems.com]
- 8. Inhibition of DNA repair with MGMT pseudosubstrates: phase I study of this compound in combination with dacarbazine in patients with advanced melanoma and other solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of this compound-temozolomide combination on MGMT promoter methylation and expression in primary glioblastoma tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tumour O6-methylguanine-DNA methyltransferase inactivation by oral this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
The Synthesis and Chemical Landscape of Lomeguatrib: A Technical Guide for Drug Development Professionals
An In-depth Examination of the Potent MGMT Inhibitor, its Chemical Derivatives, and Associated Experimental Protocols
Lomeguatrib, also known as O⁶-(4-bromothenyl)guanine, is a potent and specific inhibitor of the DNA repair protein O⁶-methylguanine-DNA methyltransferase (MGMT). By acting as a pseudosubstrate, this compound irreversibly inactivates MGMT, thereby sensitizing tumor cells to the cytotoxic effects of O⁶-alkylating chemotherapeutic agents such as temozolomide and carmustine. This technical guide provides a comprehensive overview of the synthesis of this compound, the structure-activity relationships of its chemical derivatives, and detailed experimental protocols relevant to its study and application in a research and development setting.
Mechanism of Action: Overcoming Chemotherapy Resistance
The primary mechanism of resistance to many alkylating cancer drugs is the cellular DNA repair activity of MGMT. This "suicide" enzyme repairs mutagenic O⁶-alkylguanine lesions in DNA by covalently transferring the alkyl group to an internal cysteine residue. This action restores the integrity of the guanine base but leads to the irreversible inactivation and subsequent degradation of the MGMT protein.[1][2] High levels of MGMT expression in tumor cells can thus abrogate the therapeutic efficacy of alkylating agents.
This compound circumvents this resistance by acting as a decoy. Its structure mimics the O⁶-alkylguanine substrate, allowing it to bind to the MGMT active site. The enzyme then transfers the 4-bromothenyl group to its active site cysteine, becoming permanently inactivated.[2] This depletion of active MGMT protein leaves the tumor cells vulnerable to DNA damage induced by subsequent chemotherapy.
References
Inactivation of O⁶-Methylguanine-DNA Methyltransferase (MGMT) by Lomeguatrib in Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Resistance to alkylating chemotherapeutic agents, such as temozolomide (TMZ), is a significant challenge in cancer therapy, frequently mediated by the DNA repair protein O⁶-methylguanine-DNA methyltransferase (MGMT). This technical guide provides an in-depth overview of the potent and specific MGMT inhibitor, lomeguatrib, and its role in inactivating MGMT in cancer cell lines. We will explore the mechanism of action of this compound, present quantitative data on its efficacy, detail key experimental protocols for its study, and provide visual representations of the associated molecular pathways and experimental workflows. This guide is intended to equip researchers, scientists, and drug development professionals with the critical information needed to effectively utilize this compound as a tool to overcome chemotherapy resistance in preclinical cancer research.
Introduction: The Role of MGMT in Chemotherapy Resistance
Alkylating agents like temozolomide are a cornerstone of treatment for various cancers, including glioblastoma. These agents exert their cytotoxic effects by inducing DNA lesions, primarily at the O⁶ position of guanine. If left unrepaired, these O⁶-methylguanine (O⁶-MeG) adducts lead to DNA mismatches during replication, triggering cell cycle arrest and apoptosis.
The DNA repair protein O⁶-methylguanine-DNA methyltransferase (MGMT) plays a pivotal role in conferring resistance to these drugs. MGMT directly reverses the DNA damage by transferring the alkyl group from the O⁶ position of guanine to a cysteine residue within its own active site.[1] This is a "suicide" mechanism, as the transfer reaction irreversibly inactivates the MGMT protein. High levels of MGMT activity in tumor cells can efficiently repair the DNA damage induced by alkylating agents, thereby diminishing their therapeutic efficacy.
This compound: A Potent MGMT Inactivator
This compound, also known as O⁶-(4-bromothenyl)guanine, is a potent, specific, and orally bioavailable inactivator of MGMT.[2] It acts as a pseudosubstrate for MGMT, mimicking the structure of O⁶-methylguanine. When this compound enters the active site of MGMT, the protein irreversibly transfers the 4-bromothenyl group to its active site cysteine residue. This covalent modification renders the MGMT protein inactive, preventing it from repairing DNA damage caused by alkylating agents. By depleting the cell of active MGMT, this compound sensitizes cancer cells to the cytotoxic effects of drugs like temozolomide.
Quantitative Data on this compound's Efficacy
The efficacy of this compound in inactivating MGMT and sensitizing cancer cells to therapy has been demonstrated in various preclinical studies. The following tables summarize key quantitative data from studies on glioblastoma and anaplastic astrocytoma cell lines.
Table 1: Effect of this compound on MGMT Protein Levels and Radiosensitivity in Glioblastoma Cell Lines
| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | MGMT Protein Reduction (%) | Effect on Radiosensitivity (Sensitization Enhancement Ratio - SER) | Reference |
| LN18 | 0.01 | 6 | ~60-80 | Not Reported | [3] |
| T98G | 0.01 | 6 | ~60-80 | Not Reported | [3] |
| U118 | 0.01 | 6 | ~60-80 | Not Reported | [3] |
| LN18 | 1 | 24 | Not Quantified | 1.36 (p = 0.012) | [3] |
| T98G | 1 | 24 | Not Quantified | 1.30 (p = 0.005) | [3] |
| U118 | 1 | 24 | Not Quantified | 1.35 (p = 0.026) | [3] |
| LN18 | 20 | 24 | Not Quantified | 0.76 (p = 0.017) - Increased Radioresistance | [3] |
| T98G | 20 | 24 | Not Quantified | 0.70 (p < 0.0001) - Increased Radioresistance | [3] |
| U118 | 20 | 24 | Not Quantified | 0.66 (p = 0.007) - Increased Radioresistance | [3] |
Note: A Sensitization Enhancement Ratio (SER) greater than 1 indicates radiosensitization, while a value less than 1 suggests radioresistance.
Table 2: Effect of this compound on Temozolomide (TMZ) IC50 Values in Anaplastic Astrocytoma Cell Lines
| Cell Line | MGMT Promoter Methylation Status | TMZ IC50 (µM) | TMZ + 50 µM this compound IC50 (µM) | Fold Sensitization | Reference |
| SW1783 | Unmethylated | 103.1 | 50.0 | 2.06 | [4][5] |
| GOS-3 | Methylated | 95.9 | 27.4 | 3.50 | [4][5] |
Table 3: Apoptosis Induction by this compound and Temozolomide in Anaplastic Astrocytoma Cell Lines
| Cell Line | Treatment | Percentage of Apoptotic Cells | Reference |
| SW1783 | Control | Baseline | [5][6] |
| This compound (50 µM) | Increased | [5][6] | |
| TMZ (IC50 dose) | Increased | [5][6] | |
| This compound + TMZ | Further Increased | [5][6] | |
| GOS-3 | Control | Baseline | [5][6] |
| This compound (50 µM) | Increased | [5][6] | |
| TMZ (IC50 dose) | Increased | [5][6] | |
| This compound + TMZ | Further Increased | [5][6] |
Note: Specific percentages were not provided in the source, but a qualitative increase was reported.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the effects of this compound on cancer cell lines.
MGMT Activity Assay (Biochemical Method)
This protocol describes a non-radioactive, fluorescence-based assay to measure MGMT activity in cell lysates.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA or Bradford)
-
MGMT activity assay kit (commercial kits are available) or the following components:
-
Oligonucleotide substrate containing an O⁶-methylguanine lesion and a fluorescent reporter quenched by proximity to a quencher.
-
Reaction buffer
-
Purified MGMT protein (for standard curve)
-
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Cell Lysate Preparation:
-
Culture cancer cells to the desired confluency.
-
Treat cells with this compound or vehicle control for the desired time and concentration.
-
Harvest cells by trypsinization or scraping and wash with ice-cold PBS.
-
Lyse the cell pellet in ice-cold lysis buffer.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate) and determine the protein concentration.
-
-
MGMT Activity Assay:
-
Prepare a standard curve using a known concentration of purified MGMT protein.
-
In a 96-well black plate, add a defined amount of protein from each cell lysate sample.
-
Add the reaction buffer to each well.
-
Initiate the reaction by adding the O⁶-methylguanine oligonucleotide substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 1-2 hours), protected from light.
-
During the incubation, active MGMT in the lysate will repair the oligonucleotide, separating the fluorophore from the quencher and leading to an increase in fluorescence.
-
-
Data Analysis:
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Subtract the background fluorescence (wells with no lysate).
-
Calculate the MGMT activity in each sample by comparing its fluorescence to the standard curve. Express the activity as fmol of repaired substrate per mg of protein.
-
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of this compound, temozolomide, or a combination of both. Include a vehicle-treated control group.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a multi-well spectrophotometer.
-
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.
Materials:
-
6-well cell culture plates
-
Annexin V-FITC (or other fluorochrome) apoptosis detection kit (containing Annexin V, propidium iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and treat with this compound, temozolomide, or their combination as desired.
-
-
Cell Harvesting:
-
After treatment, collect both the floating and adherent cells. For adherent cells, use a gentle trypsinization method.
-
Wash the cells twice with ice-cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Identify four cell populations:
-
Viable cells (Annexin V-negative, PI-negative)
-
Early apoptotic cells (Annexin V-positive, PI-negative)
-
Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)
-
Necrotic cells (Annexin V-negative, PI-positive)
-
-
Visualizing Molecular Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key concepts related to MGMT inactivation by this compound.
Mechanism of MGMT Inactivation by this compound
References
- 1. preprints.org [preprints.org]
- 2. Tumour O6-methylguanine-DNA methyltransferase inactivation by oral this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Increases the Radiosensitivity of MGMT Unmethylated Human Glioblastoma Multiforme Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemotherapeutic resistance in anaplastic astrocytoma cell lines treated with a temozolomide-lomeguatrib combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Lomeguatrib's Reversal of Temozolomide Resistance in Glioma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of lomeguatrib in overcoming temozolomide resistance in glioma, a significant challenge in the treatment of this aggressive brain tumor. By inhibiting the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT), this compound restores glioma cell sensitivity to temozolomide, offering a promising therapeutic strategy. This document provides a comprehensive overview of the underlying mechanisms, quantitative data from key studies, detailed experimental protocols, and visual representations of the involved signaling pathways and workflows.
The Challenge of Temozolomide Resistance in Glioma
Temozolomide (TMZ) is the first-line chemotherapeutic agent for glioblastoma, the most common and aggressive type of glioma.[1][2] TMZ exerts its cytotoxic effect by methylating DNA, primarily at the O6 position of guanine.[3][4] This O6-methylguanine (O6-MeG) adduct is highly cytotoxic and triggers cell cycle arrest and apoptosis.[2][4] However, the efficacy of TMZ is often limited by the development of resistance.
The primary mechanism of resistance is the expression of the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT).[5] MGMT directly removes the methyl group from the O6 position of guanine, thereby repairing the DNA damage before it can induce cell death.[6][7] High levels of MGMT expression in glioma cells are strongly correlated with resistance to TMZ and poor patient prognosis.[5][8]
This compound: An MGMT Inhibitor to Counter Resistance
This compound is a potent and specific inhibitor of MGMT.[9][10] It acts as a pseudosubstrate, irreversibly binding to the active site of the MGMT protein, leading to its degradation.[3][6] By depleting the cell of active MGMT, this compound prevents the repair of TMZ-induced O6-MeG adducts, thus restoring the sensitivity of resistant glioma cells to the cytotoxic effects of temozolomide.[3][6]
Quantitative Analysis of this compound's Efficacy
Numerous in vitro studies have demonstrated the ability of this compound to sensitize resistant glioma cells to temozolomide. This is typically quantified by measuring the half-maximal inhibitory concentration (IC50) of TMZ, cell viability, and the induction of apoptosis.
Impact on Temozolomide IC50 Values
The addition of this compound significantly reduces the IC50 of temozolomide in MGMT-expressing (TMZ-resistant) glioma cell lines.
| Cell Line | MGMT Status | TMZ IC50 (µM) | TMZ + this compound IC50 (µM) | Potentiation Factor (IC50 TMZ / IC50 TMZ+Lom) |
| T98G | Positive | ~438[7] | Not explicitly stated, but sensitization shown[10] | - |
| U87-R (Resistant) | Positive (induced) | 3657.2[11] | Not explicitly stated, but sensitization shown | - |
| U373-R (Resistant) | Positive (induced) | 2529.3[11] | Not explicitly stated, but sensitization shown | - |
| GSC (Patient-Derived) | Variable | 1478.28[12] | Not explicitly stated, but sensitization shown | - |
| SW1783 | Positive | IC50 reduced[9] | 51.5% reduction with 50 µM this compound[9] | ~2.06 |
| GOS-3 | Positive | IC50 reduced[9] | 71.4% reduction with 50 µM this compound[9] | ~3.50 |
Note: IC50 values for TMZ can vary significantly between studies due to differences in experimental conditions such as exposure time and cell viability assays used.[7] The potentiation factor is a measure of how much more potent TMZ becomes in the presence of this compound.
Effect on Cell Viability and Apoptosis
The combination of this compound and temozolomide leads to a significant decrease in the viability of resistant glioma cells and a corresponding increase in apoptosis.
| Cell Line(s) | Treatment | Observation | Reference |
| Primary GBM cultures and glioma cell lines | This compound + TMZ | Increased apoptosis and DNA fragmentation | [13] |
| SW1783 | This compound + TMZ | Rate of apoptosis was higher than with either agent alone | [9] |
| LN18, T98G, U118 | This compound (1µM) + Radiation | Increased apoptotic cell fraction | [10] |
| TMZ-resistant glioma cells | This compound | Enhanced cellular sensitivity to TMZ | [14] |
Key Signaling Pathways Involved
Temozolomide resistance in glioma is not solely dependent on MGMT but is also influenced by complex intracellular signaling pathways. This compound's action of inhibiting MGMT can indirectly modulate these pathways, leading to enhanced TMZ efficacy.
DNA Damage Response and Apoptosis Pathway
The primary mechanism of TMZ-induced cell death is through the DNA damage response pathway. This compound's inhibition of MGMT allows the persistence of O6-MeG adducts, leading to DNA double-strand breaks and the activation of apoptotic signaling cascades.
References
- 1. mdpi.com [mdpi.com]
- 2. Involvement of PI3K Pathway in Glioma Cell Resistance to Temozolomide Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. profiles.wustl.edu [profiles.wustl.edu]
- 5. Wnt/β-catenin pathway regulates MGMT gene expression in cancer and inhibition of Wnt signalling prevents chemoresistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. cgp.iiarjournals.org [cgp.iiarjournals.org]
- 8. MGMT status as a clinical biomarker in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound Increases the Radiosensitivity of MGMT Unmethylated Human Glioblastoma Multiforme Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Enhanced MGMT expression contributes to temozolomide resistance in glioma stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of this compound-temozolomide combination on MGMT promoter methylation and expression in primary glioblastoma tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Regulation of temozolomide resistance in glioma cells via the RIP2/NF‐κB/MGMT pathway - PMC [pmc.ncbi.nlm.nih.gov]
Lomeguatrib in Glioblastoma: A Preclinical Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical studies investigating the use of Lomeguatrib in glioblastoma (GBM) models. This compound is a potent and specific inhibitor of O6-methylguanine-DNA methyltransferase (MGMT), a key DNA repair protein that contributes to therapeutic resistance in glioblastoma. This document summarizes key quantitative data, details experimental methodologies, and visualizes critical pathways and workflows to facilitate a comprehensive understanding of this compound's preclinical profile in GBM.
Core Concept: Overcoming Temozolomide Resistance
The primary therapeutic rationale for using this compound in glioblastoma is to overcome the resistance to the standard-of-care chemotherapeutic agent, temozolomide (TMZ). MGMT counteracts the efficacy of TMZ by removing the O6-methylguanine adducts from DNA, thus preventing the induction of cytotoxic DNA damage. In patients with unmethylated MGMT promoters, high levels of MGMT expression are associated with poor prognosis. This compound acts as a pseudosubstrate for MGMT, leading to its irreversible inactivation and thereby sensitizing tumor cells to TMZ and other alkylating agents.[1][2][3]
In Vitro Studies: Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro preclinical studies of this compound in human glioblastoma cell lines.
Table 1: Effect of this compound on Glioblastoma Cell Line Proliferation
| Cell Line | This compound Concentration (µM) | Doubling Time (hours) | Statistical Significance (p-value) |
| LN18 | 0 | 16.4 ± 5.4 | - |
| 1 | Not significantly changed | NS | |
| 20 | Not significantly changed | NS | |
| T98G | 0 | 16.1 ± 1.8 | - |
| 1 | Not significantly changed | NS | |
| 20 | Not significantly changed | NS | |
| U118 | 0 | 20.1 ± 4.8 | - |
| 1 | Not significantly changed | NS | |
| 20 | Not significantly changed | NS |
Table 2: Radiosensitizing Effects of this compound in Glioblastoma Cell Lines
| Cell Line | This compound Concentration (µM) | Sensitizer Enhancement Ratio (SER) | Statistical Significance (p-value) |
| LN18 | 1 | 1.36 | p = 0.012 |
| 20 | 0.76 | p = 0.017 | |
| T98G | 1 | 1.30 | p = 0.005 |
| 20 | 0.70 | p < 0.0001 | |
| U118 | 1 | 1.35 | p = 0.026 |
| 20 | 0.66 | p = 0.007 |
An SER greater than 1 indicates a radiosensitizing effect, while a value less than 1 suggests a radioprotective effect.[4][5]
Table 3: Effect of this compound on Cell Cycle Distribution in Glioblastoma Cell Lines (24h treatment)
| Cell Line | This compound Concentration (µM) | Change in G2/M Phase | Statistical Significance (p-value) | Change in S Phase | Statistical Significance (p-value) | Change in G1 Phase | Statistical Significance (p-value) |
| LN18 | 20 | Decreased | p = 0.0197 | No significant change | NS | Trend towards increase | p = 0.0562 |
| T98G | 20 | No effect | NS | No significant change | NS | No significant change | NS |
| U118 | 20 | No significant change | NS | Decreased | p = 0.0411 | No significant change | NS |
NS: Not Significant[1]
Experimental Protocols
This section details the methodologies for key experiments cited in the preclinical evaluation of this compound in glioblastoma models.
Cell Culture
Human glioblastoma cell lines (LN18, T98G, and U118) were maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics. Cells were cultured in a humidified incubator at 37°C with 5% CO2.
Western Blot for MGMT Protein Levels
-
Cell Lysis: Cells were treated with varying concentrations of this compound for different durations (e.g., 4, 6, 8, 24, and 48 hours).[1][5] Post-treatment, cells were harvested and lysed in RIPA buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration of the lysates was determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked and then incubated with a primary antibody specific for MGMT. A primary antibody for a housekeeping protein (e.g., ß-actin) was used as a loading control.
-
Detection: After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Clonogenic Survival Assay
-
Cell Seeding: A predetermined number of cells were seeded into 6-well plates.
-
This compound Treatment: Cells were treated with this compound (e.g., 1 µM or 20 µM) for 24 hours prior to irradiation.[1]
-
Irradiation: Cells were irradiated with a range of doses of ionizing radiation.
-
Colony Formation: The cells were then incubated for a period of time to allow for colony formation (typically 10-14 days).
-
Staining and Counting: Colonies were fixed with methanol and stained with crystal violet. Colonies containing at least 50 cells were counted.
-
Data Analysis: The surviving fraction for each dose was calculated and survival curves were fitted to the linear-quadratic model.
Cell Cycle Analysis
-
Cell Treatment: Cells were treated with this compound for 24 hours.
-
Cell Fixation: Cells were harvested, washed with PBS, and fixed in ice-cold ethanol.
-
Staining: Fixed cells were washed and stained with a solution containing propidium iodide (PI) and RNase.
-
Flow Cytometry: The DNA content of the cells was analyzed by flow cytometry.
-
Data Analysis: The percentage of cells in the G1, S, and G2/M phases of the cell cycle was determined using appropriate software.
In Vivo Tumor Models
-
Cell Line Transduction: For in vivo studies modeling MGMT-mediated resistance, glioma cell lines with low endogenous MGMT (e.g., RG2 rat glioma and SB28 mouse glioma cells) were transduced with a cDNA expressing FLAG-tagged MGMT.[2]
-
Orthotopic Implantation: Luciferase-expressing glioblastoma cells were implanted into the brains of syngeneic animals (e.g., Fischer 344 rats).[2]
-
Treatment: Animals were treated with temozolomide, with or without this compound.
-
Tumor Growth Monitoring: Tumor growth was monitored using bioluminescence imaging.
-
Survival Analysis: Animal survival was monitored and analyzed.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the preclinical study of this compound in glioblastoma.
This compound Mechanism of Action
Caption: Mechanism of this compound in sensitizing glioblastoma cells to Temozolomide.
Experimental Workflow for In Vitro Radiosensitization Study
Caption: Workflow for assessing the radiosensitizing effect of this compound.
Logical Relationship of this compound's Dose-Dependent Effects on Radiosensitivity
Caption: Dose-dependent effects of this compound on glioblastoma radiosensitivity.
Conclusion
Preclinical studies in glioblastoma models demonstrate that this compound is a potent MGMT inhibitor that can sensitize tumor cells to temozolomide and, at low concentrations, to radiation. The in vitro data clearly show a dose-dependent effect on radiosensitivity, with 1 µM this compound enhancing radiation-induced cell killing and 20 µM leading to radioresistance.[1][6] The underlying mechanism for this dual effect requires further investigation but may be related to differential impacts on cell cycle progression.[1] In vivo models have confirmed the ability of this compound to reverse MGMT-mediated temozolomide resistance.[2] These findings provide a strong preclinical rationale for the clinical investigation of this compound in combination with standard therapies for glioblastoma, particularly in patients with unmethylated MGMT promoters. Further research should focus on optimizing the dosing and scheduling of this compound in combination regimens to maximize its therapeutic potential.
References
- 1. This compound Increases the Radiosensitivity of MGMT Unmethylated Human Glioblastoma Multiforme Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MODL-02. DEVELOPMENT OF RODENT GLIOBLASTOMA MODELS OF MGMT-MEDIATED TEMOZOLOMIDE RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of this compound-temozolomide combination on MGMT promoter methylation and expression in primary glioblastoma tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
- 5. preprints.org [preprints.org]
- 6. researchgate.net [researchgate.net]
Lomeguatrib and its Interplay with MGMT: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Lomeguatrib and its interaction with the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT). A critical clarification is that this compound is a direct inhibitor of the MGMT protein and does not impact the methylation status of the MGMT gene promoter. Evidence from studies indicates that the combination of this compound with the alkylating agent temozolomide (TMZ) does not alter MGMT promoter methylation[1][2].
The primary mechanism of this compound is to act as a pseudosubstrate for the MGMT protein. By covalently transferring its 4-bromothenyl group to the active cysteine residue of MGMT, this compound irreversibly inactivates the enzyme, which is then targeted for degradation[3][4]. This inactivation prevents the repair of DNA lesions caused by alkylating agents, thereby sensitizing tumor cells to these chemotherapeutic drugs.
Quantitative Analysis of MGMT Protein Inhibition by this compound
The potency of this compound in inhibiting MGMT protein activity has been quantified in various preclinical and clinical settings.
| Parameter | Value | System | Reference |
| IC50 | 9 nM (0.009 µM) | Cell-free HeLa S3 extracts | [5] |
| IC50 | ~6 nM | MCF-7 cells | [6] |
| In Vivo Inhibition | Complete inactivation in xenografts within 2 hours | 20 mg/kg intraperitoneal dose | [4] |
| Clinical Dose for Consistent Inactivation | 120 mg | Prostate and colorectal cancers | [3] |
| Clinical Dose for Consistent Inactivation | 160 mg | Central Nervous System (CNS) tumors | [3] |
Studies in glioblastoma cell lines have demonstrated a significant decrease in MGMT protein levels at various concentrations and time points following this compound treatment[7][8][9]. For instance, in T98G and U118 cell lines, a reduction in MGMT protein was observed as early as 4 hours after treatment[7][8][9].
Experimental Protocols
MGMT Activity Assay (Biochemical Method)
This assay quantifies the functional activity of the MGMT protein by measuring the transfer of a radiolabeled methyl group from a DNA substrate to the MGMT protein.
Principle: Cell extracts are incubated with a DNA substrate containing [3H]-methylated O6-methylguanine. Active MGMT protein in the extract will transfer the radiolabeled methyl group to itself. The protein is then precipitated, and the radioactivity is measured to determine the amount of active MGMT.
Protocol Outline:
-
Protein Extraction: Prepare cellular protein extracts from control and this compound-treated cells in a suitable buffer (e.g., 70 mM HEPES, 1 mM DTT, 5 mM EDTA, pH 7.8)[10].
-
Incubation with Inhibitor: Incubate a defined amount of protein extract with varying concentrations of this compound (or vehicle control) at 37°C for 30 minutes[10].
-
MGMT Reaction: Add [3H]-methylated DNA substrate to the protein extracts and incubate for an additional 60-90 minutes at 37°C to allow for the transfer of the methyl group[10][11].
-
Protein Precipitation: Stop the reaction by adding trichloroacetic acid (TCA) and heat to hydrolyze the DNA[10]. The protein, now carrying the radiolabel, will precipitate.
-
Quantification: Collect the precipitated protein on filters, wash, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Express enzyme activity as fmol of [3H]methyl transferred per mg of total protein. Calculate the percent inhibition relative to untreated controls to determine IC50 values[6].
Western Blot Analysis of MGMT Protein Levels
This technique is used to detect and quantify the amount of MGMT protein in cell lysates.
Protocol Outline:
-
Cell Lysis: Treat cells with this compound at desired concentrations and time points. Harvest the cells and lyse them using RIPA buffer with protease inhibitors to extract total protein[12].
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for MGMT.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Incubate with a chemiluminescent substrate and detect the signal using an imaging system.
-
-
Analysis: Quantify the band intensity for MGMT and a loading control (e.g., ß-actin) to determine the relative decrease in MGMT protein levels after this compound treatment[7][8][9].
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxic effects of this compound in combination with an alkylating agent like temozolomide.
Principle: The MTT reagent is reduced by metabolically active cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.
Protocol Outline:
-
Cell Seeding: Plate cells in a 96-well plate and allow them to attach overnight[6][13].
-
This compound Pre-treatment: Add this compound to the cells and incubate for a specified period (e.g., 2 hours)[6].
-
Alkylating Agent Treatment: Add increasing concentrations of temozolomide to the wells and incubate for 4-5 days[6].
-
MTT Incubation: Add MTT solution to each well and incubate for 3-4 hours at 37°C[6][13].
-
Formazan Solubilization: Remove the medium and add a solvent (e.g., DMSO) to dissolve the formazan crystals[6][13].
-
Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 of the alkylating agent with and without this compound to assess sensitization.
MGMT Promoter Methylation Analysis (for tumor stratification)
While this compound does not affect MGMT promoter methylation, analyzing the methylation status is crucial for stratifying tumors and predicting their response to alkylating agents. Methylation-Specific PCR (MSP) and Pyrosequencing are common methods.
Protocol Outline (MSP):
-
DNA Extraction: Isolate genomic DNA from tumor tissue.
-
Bisulfite Conversion: Treat the DNA with sodium bisulfite, which converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged[14].
-
PCR Amplification: Perform two separate PCR reactions using primer sets that are specific for either the methylated or the unmethylated DNA sequence[14][15].
-
Gel Electrophoresis: Visualize the PCR products on an agarose gel. The presence of a band in the reaction with methylated-specific primers indicates MGMT promoter methylation[15]. Quantitative real-time MSP can also be used for a more quantitative analysis[10][16][17].
Visualizations
Caption: Mechanism of this compound action.
References
- 1. Effect of this compound-temozolomide combination on MGMT promoter methylation and expression in primary glioblastoma tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tumour O6-methylguanine-DNA methyltransferase inactivation by oral this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - Focus Biomolecules [mayflowerbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. This compound Increases the Radiosensitivity of MGMT Unmethylated Human Glioblastoma Multiforme Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. preprints.org [preprints.org]
- 10. Validation of Real-Time Methylation-Specific PCR to Determine O6-Methylguanine-DNA Methyltransferase Gene Promoter Methylation in Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.cn [sigmaaldrich.cn]
- 12. The O6-Methyguanine-DNA Methyltransferase Inhibitor O6-Benzylguanine Enhanced Activity of Temozolomide + Irinotecan Against Models of High-Risk Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bi.tbzmed.ac.ir [bi.tbzmed.ac.ir]
- 14. MGMT promoter methylation status testing to guide therapy for glioblastoma: refining the approach based on emerging evidence and current challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cda-amc.ca [cda-amc.ca]
- 16. oncotarget.com [oncotarget.com]
- 17. labcorp.com [labcorp.com]
Methodological & Application
Lomeguatrib in Mouse Xenograft Models: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of lomeguatrib, a potent O6-methylguanine-DNA methyltransferase (MGMT) inhibitor, in mouse xenograft models. The following protocols and data are intended to facilitate the design and execution of preclinical studies evaluating the efficacy of this compound as a monotherapy or in combination with other cancer therapies.
Mechanism of Action: Overcoming Temozolomide Resistance
This compound is a pseudosubstrate of MGMT, a DNA repair protein that removes alkyl groups from the O6 position of guanine.[1] By transferring a benzyl group to the active site of MGMT, this compound irreversibly inactivates the enzyme, leading to its degradation.[2] This depletion of MGMT enhances the cytotoxic effects of alkylating agents like temozolomide (TMZ), which induce tumor cell death by methylating DNA at the O6 position of guanine.[3][4] In tumors with high MGMT expression, the repair activity of the enzyme can lead to resistance to TMZ.[3] this compound treatment can sensitize such resistant tumors to the effects of alkylating agents.[3]
Quantitative Data Summary
The following tables summarize the dosage and administration of this compound in various mouse xenograft models as reported in preclinical studies.
Table 1: this compound in Combination Therapy
| Tumor Type | Cell Line | Mouse Strain | This compound Dosage & Route | Combination Agent & Dosage | Schedule | Outcome |
| Breast Cancer | MCF-7 | Nude | 20 mg/kg/day, i.p. | Temozolomide (100 mg/kg/day, i.p.) | Daily for 5 days | Significant tumor growth delay |
| Melanoma | Not Specified | Nude | 20 mg/kg, single dose | Radiation | This compound administered 24h before irradiation | MGMT depletion in tumor xenografts |
| Colorectal Cancer | Not Specified | Not Specified | Not Specified | Temozolomide | Not Specified | Sensitizes human tumor xenografts to temozolomide[3] |
Table 2: this compound as a Radiosensitizer
| Tumor Type | Cell Line | Mouse Strain | This compound Dosage & Route | Radiation Dose | Schedule | Outcome |
| Glioblastoma | U87MG | Nude | Not Specified | Not Specified | Not Specified | Enhances radiosensitivity |
| Glioblastoma | GBM Xenografts | Orthotopic model | Not Specified | 2 Gy twice daily for 5 days | Concomitant with radiation | Varied response, subset of MGMT methylated xenografts showed radiosensitization[5] |
Experimental Protocols
General Workflow for a this compound Efficacy Study
This compound Formulation and Administration
Vehicle Formulations:
-
For Intraperitoneal (i.p.) Injection:
-
Corn oil: this compound can be dissolved in corn oil.
-
10% DMSO in saline: This is another commonly used vehicle.
-
50% DMSO, 40% PEG300, and 10% ethanol: This solvent mixture has been used for oral administration but may be adapted for i.p. injection with appropriate validation.[6]
-
Administration Protocol (Example for Combination Therapy):
This protocol is adapted from a study in nude mice with MCF-7 breast cancer xenografts.
-
Animal Model: Female nude mice, 6-8 weeks old.
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 MCF-7 cells in Matrigel into the flank of each mouse.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Grouping: Randomize mice into treatment groups (n ≥ 6 per group):
-
Group 1: Vehicle control (e.g., corn oil i.p.)
-
Group 2: this compound (20 mg/kg/day in vehicle, i.p.)
-
Group 3: Temozolomide (100 mg/kg/day in vehicle, i.p.)
-
Group 4: this compound (20 mg/kg/day, i.p.) + Temozolomide (100 mg/kg/day, i.p.)
-
-
Dosing Schedule:
-
Administer this compound or its vehicle once daily for 5 consecutive days.
-
Administer temozolomide or its vehicle one hour after the this compound administration for 5 consecutive days.
-
-
Monitoring: Measure tumor volume with calipers every 2-3 days. Monitor animal body weight and general health.
-
Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study period. Collect tumors for weight measurement and further analysis (e.g., Western blot for MGMT).
Protocol for Assessing Radiosensitizing Effects
This protocol is a general guideline based on studies in glioblastoma xenografts.[5]
-
Animal Model: Immunodeficient mice (e.g., nude or NSG) bearing orthotopic or subcutaneous glioblastoma xenografts (e.g., U87MG).
-
Grouping: Randomize mice into treatment groups:
-
Group 1: Vehicle control + Sham irradiation
-
Group 2: this compound + Sham irradiation
-
Group 3: Vehicle control + Radiation
-
Group 4: this compound + Radiation
-
-
This compound Administration: Administer a single dose of this compound (e.g., 20 mg/kg, i.p.) 24 hours prior to irradiation to ensure maximal MGMT depletion.
-
Irradiation: Deliver a clinically relevant dose of radiation to the tumor. For intracranial models, this may involve targeted head irradiation.[5]
-
Monitoring and Endpoint: Monitor tumor growth via bioluminescence imaging (for orthotopic models) or calipers (for subcutaneous models). The primary endpoint is typically survival.
Key Considerations and Best Practices
-
Mouse Strain: The choice of immunodeficient mouse strain (e.g., nude, SCID, NSG) will depend on the tumor cell line and the specific research question. NSG mice are highly immunodeficient and may be suitable for patient-derived xenografts (PDXs).
-
Tumor Implantation Site: The site of implantation (subcutaneous vs. orthotopic) can influence tumor growth and response to therapy. Orthotopic models are generally more clinically relevant.
-
Dose and Schedule Optimization: The optimal dose and schedule of this compound may vary depending on the tumor model and the combination agent. Preliminary dose-finding studies are recommended.
-
Pharmacodynamic Assessment: It is crucial to confirm MGMT depletion in tumor tissue following this compound administration using techniques such as Western blotting or immunohistochemistry.
-
Toxicity Monitoring: Closely monitor animals for signs of toxicity, particularly myelosuppression, which can be exacerbated when this compound is combined with alkylating agents.[4]
-
Statistical Analysis: Employ appropriate statistical methods to analyze tumor growth inhibition and survival data.
By following these guidelines and protocols, researchers can effectively utilize this compound in mouse xenograft models to investigate its therapeutic potential and advance the development of more effective cancer treatments.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. A phase II trial of this compound and temozolomide in metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A phase I study of extended dosing with this compound with temozolomide in patients with advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radiosensitizing effects of TMZ observed in vivo only in a subset of MGMT methylated GBM xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Western Blot Analysis of O⁶-methylguanine-DNA Methyltransferase (MGMT) Inhibition by Lomeguatrib
Audience: Researchers, scientists, and drug development professionals.
Introduction
O⁶-methylguanine-DNA methyltransferase (MGMT) is a crucial DNA repair protein that plays a vital role in cellular resistance to alkylating chemotherapeutic agents, such as temozolomide (TMZ).[1][2][3] MGMT removes alkyl adducts from the O⁶ position of guanine in DNA, thereby preventing the cytotoxic and mutagenic effects of these drugs.[1][4][5] Lomeguatrib (O⁶-(4-bromothenyl)guanine) is a potent and specific inactivator of MGMT.[2][6][7] It acts as a pseudosubstrate, covalently transferring a bromothenyl group to the active site cysteine of MGMT, leading to its irreversible inactivation.[6] Following inactivation, the protein is targeted for ubiquitination and subsequent degradation by the proteasome.[1][5][8] This depletion of cellular MGMT enhances the efficacy of alkylating agents in tumor cells that express the protein. Western blot analysis is a fundamental technique to confirm the dose- and time-dependent depletion of MGMT protein levels following treatment with this compound.
Mechanism of Action & Signaling
This compound functions by directly and irreversibly inactivating the MGMT protein. This inactivation prevents the repair of DNA lesions caused by alkylating agents. In the absence of functional MGMT, the persistence of lesions like O⁶-methylguanine leads to mispairing with thymine during DNA replication. This mismatch triggers the Mismatch Repair (MMR) pathway, which, in a futile attempt to correct the mismatch, can lead to DNA double-strand breaks and ultimately, apoptosis.[1][9]
References
- 1. Inhibition of DNA repair with MGMT pseudosubstrates: phase I study of this compound in combination with dacarbazine in patients with advanced melanoma and other solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulating MGMT expression through interfering with cell signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Complex DNA repair pathways as possible therapeutic targets to overcome temozolomide resistance in glioblastoma [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Temozolomide sensitizes MGMT-deficient tumor cells to ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tumour O6-methylguanine-DNA methyltransferase inactivation by oral this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | DNA Methyltransferases | Tocris Bioscience [tocris.com]
- 9. This compound Increases the Radiosensitivity of MGMT Unmethylated Human Glioblastoma Multiforme Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assays with Lomeguatrib and Alkylating Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alkylating agents are a cornerstone of chemotherapy for various cancers. Their efficacy, however, is often limited by the cellular DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT). MGMT removes the alkyl groups from the O6 position of guanine in DNA, thereby reversing the cytotoxic effects of these drugs. Lomeguatrib is a potent inhibitor of MGMT, functioning as a pseudosubstrate that irreversibly inactivates the protein. By depleting MGMT, this compound sensitizes tumor cells to the cytotoxic effects of alkylating agents such as temozolomide (TMZ), procarbazine, and carmustine. This application note provides detailed protocols for assessing the synergistic cytotoxicity of this compound in combination with alkylating agents using cell viability and apoptosis assays.
Mechanism of Action
Alkylating agents induce cytotoxic DNA lesions, primarily at the O6 position of guanine. In proficient cells, MGMT directly reverses this damage, leading to drug resistance. This compound inhibits MGMT, preventing the repair of these lesions. The persistence of O6-alkylguanine adducts leads to mispairing with thymine during DNA replication. This triggers the mismatch repair (MMR) pathway, which, in a futile attempt to correct the mismatch, leads to DNA double-strand breaks and ultimately activates apoptotic signaling pathways. The tumor suppressor protein p53 is often stabilized in response to this DNA damage, further promoting apoptosis through the regulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.
Signaling Pathway of this compound and Alkylating Agent-Induced Apoptosis
Caption: Signaling pathway of apoptosis induced by the combination of this compound and an alkylating agent.
Data Presentation
The following tables summarize the quantitative data from studies assessing the efficacy of this compound in combination with alkylating agents in various cancer cell lines.
Table 1: IC50 Values of Temozolomide (TMZ) with and without this compound
| Cell Line | Cancer Type | TMZ IC50 (µM) | TMZ + this compound (50 µM) IC50 (µM) | Fold Sensitization |
| SW1783 | Anaplastic Astrocytoma | 1000 | 485 | 2.06 |
| GOS-3 | Anaplastic Astrocytoma | 350 | 100 | 3.50 |
| A172 | Glioblastoma | 14.1 | Not Reported | Not Applicable |
| LN229 | Glioblastoma | 14.5 | Not Reported | Not Applicable |
| SF268 | Glioblastoma | 147.2 | Not Reported | Not Applicable |
| SK-N-SH | Glioblastoma | 234.6 | Not Reported | Not Applicable |
Data for SW1783 and GOS-3 from a study on anaplastic astrocytoma cell lines. Data for A172, LN229, SF268, and SK-N-SH from a study on temozolomide resistance in glioblastoma cell lines.[1]
Table 2: Apoptosis Rates in Anaplastic Astrocytoma Cell Lines Treated with Temozolomide (TMZ) and this compound
| Cell Line | Treatment | Apoptosis Rate (%) |
| SW1783 | Control | 2.5 |
| This compound (50 µM) | 10.1 | |
| TMZ (IC50 dose) | 12.3 | |
| TMZ + this compound | 25.6 | |
| GOS-3 | Control | 3.2 |
| This compound (50 µM) | 11.5 | |
| TMZ (IC50 dose) | 13.8 | |
| TMZ + this compound | 18.2 |
Data extracted from a study on anaplastic astrocytoma cell lines.[2]
Table 3: Sensitization to Alkylating Agents by an MGMT Inhibitor (O6-benzylguanine) in Leukemia Cell Lines
| Cell Line | Alkylating Agent | IC50 (µM) | IC50 with MGMT Inhibitor (µM) | Fold Sensitization |
| HL-60 | Temozolomide | >1000 | 250 | >4 |
| Carmustine | 80 | 20 | 4 | |
| MOLT-4 | Temozolomide | 100 | 5 | 20 |
| Carmustine | 10 | 1 | 10 |
Data from a study using O6-benzylguanine, another potent MGMT inhibitor, demonstrating the principle of sensitization to various alkylating agents.[3]
Experimental Protocols
Experimental Workflow for Assessing Synergistic Cytotoxicity
Caption: General experimental workflow for cell viability and apoptosis assays.
Protocol 1: MTT Assay for Cell Viability
This protocol is for determining the half-maximal inhibitory concentration (IC50) of an alkylating agent alone and in combination with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound
-
Alkylating agent (e.g., Temozolomide)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare a stock solution of this compound (e.g., in DMSO).
-
Prepare serial dilutions of the alkylating agent in complete medium.
-
For combination treatment, prepare serial dilutions of the alkylating agent in a medium containing a fixed concentration of this compound (e.g., 50 µM).
-
Remove the medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include wells with this compound alone, the alkylating agent alone, the combination, and a vehicle control (medium with DMSO).
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition:
-
After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of solubilization solution (e.g., DMSO) to each well.
-
Place the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the drug concentration and determine the IC50 values using non-linear regression analysis.
-
Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This protocol is for the quantitative analysis of apoptosis by flow cytometry.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Alkylating agent (e.g., Temozolomide)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Allow cells to attach overnight.
-
Treat the cells with the vehicle control, this compound alone, the alkylating agent alone, and the combination of this compound and the alkylating agent at desired concentrations (e.g., IC50 values determined from the MTT assay).
-
Incubate for the desired period (e.g., 48-72 hours).
-
-
Cell Harvesting:
-
Collect the culture medium (containing floating apoptotic cells) from each well into a separate centrifuge tube.
-
Wash the adherent cells with PBS and then trypsinize them.
-
Combine the trypsinized cells with their respective culture medium.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells for compensation and to set the quadrants.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Calculate the total percentage of apoptotic cells (early + late).
-
Conclusion
The combination of this compound with alkylating agents represents a promising strategy to overcome MGMT-mediated drug resistance in cancer therapy. The protocols and data presented in this application note provide a framework for researchers to effectively assess the synergistic cytotoxic and apoptotic effects of this combination in various cancer cell models. Accurate determination of cell viability and apoptosis is crucial for the preclinical evaluation of this therapeutic approach and for the development of more effective cancer treatments.
References
Application Notes and Protocols for Lomeguatrib IC50 Determination in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lomeguatrib, also known as PaTrin-2, is a potent and specific inhibitor of O6-methylguanine-DNA methyltransferase (MGMT), a key DNA repair protein.[1] MGMT removes alkyl adducts from the O6 position of guanine in DNA, a common site of damage by alkylating chemotherapeutic agents like temozolomide.[2] By inhibiting MGMT, this compound can sensitize cancer cells to these agents, overcoming a primary mechanism of drug resistance. This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines and summarizes available IC50 data.
Data Presentation: this compound IC50 Values
The following table summarizes the reported IC50 values for this compound as a single agent in different cancer cell lines. It is important to note that much of the research on this compound focuses on its synergistic effects with other chemotherapeutic agents, and thus, single-agent IC50 values are not available for all studied cell lines.
| Cell Line | Cancer Type | IC50 (nM) | Assay Method | Reference |
| MCF-7 | Breast Adenocarcinoma | ~6 | Not Specified | [1] |
| HeLa / HeLa S3 | Cervical Adenocarcinoma | 4 - 9 | Cell-free extract / Not Specified | [2] |
| Cell-free | N/A | 9 | Biochemical Assay | [1] |
Signaling Pathway: this compound Mechanism of Action
This compound acts as a pseudosubstrate for the MGMT protein. It irreversibly transfers its 6-(4-bromothenyl) group to the active site cysteine residue of MGMT, thereby inactivating the enzyme. The inactivated MGMT is then targeted for ubiquitination and subsequent degradation by the proteasome.[2][3] This depletion of active MGMT prevents the repair of O6-alkylguanine lesions induced by alkylating agents, leading to the persistence of DNA damage, cell cycle arrest, and ultimately, apoptosis.
Experimental Protocols
Cell Viability and IC50 Determination using MTT Assay
This protocol is adapted from standard MTT assay procedures to determine the cytotoxic effects of this compound.
Materials:
-
Cancer cell lines of interest
-
This compound
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for the desired exposure time (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Determine the IC50 value, the concentration of this compound that inhibits cell growth by 50%, using non-linear regression analysis.
-
Cell Viability Determination using CellTiter-Glo® Luminescent Assay
This protocol provides a sensitive, ATP-based method for assessing cell viability.
Materials:
-
Cancer cell lines of interest
-
This compound
-
Complete cell culture medium
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Drug Treatment:
-
Prepare and add serial dilutions of this compound as described in the MTT assay protocol.
-
Incubate for the desired exposure time.
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Similar to the MTT assay, calculate the percentage of viability and determine the IC50 value from the dose-response curve.
-
Experimental Workflow
The following diagram illustrates the general workflow for determining the IC50 of this compound in cancer cell lines.
References
Illuminating the Anti-Tumor Efficacy of Lomeguatrib: In Vivo Imaging Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols provide a detailed guide for the in vivo imaging of Lomeguatrib's therapeutic effects on tumor growth. This compound, a potent inactivator of the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT), is a promising agent for sensitizing tumors to alkylating chemotherapies such as temozolomide (TMZ). This document outlines key methodologies for non-invasively monitoring tumor response to this compound treatment, presenting quantitative data in a clear, comparative format, and illustrating the underlying biological pathways and experimental workflows.
Introduction to this compound and its Mechanism of Action
This compound is a small molecule inhibitor that irreversibly inactivates MGMT, a crucial DNA repair enzyme.[1] MGMT protects cells from the cytotoxic effects of alkylating agents by removing damaging alkyl groups from the O6 position of guanine in DNA.[1][2] In many cancers, particularly glioblastoma, high levels of MGMT are associated with resistance to chemotherapy.[3] this compound acts as a "suicide" inhibitor, transferring a benzyl group to the active site of MGMT, thereby rendering it inactive.[1] This inactivation prevents the repair of DNA damage induced by drugs like TMZ, leading to the accumulation of cytotoxic lesions, cell cycle arrest, and ultimately, apoptosis in tumor cells.[3][4] In vivo imaging provides a powerful tool to longitudinally and non-invasively assess the impact of this compound on tumor growth and physiology.
Key In Vivo Imaging Modalities
A variety of non-invasive imaging techniques can be employed to monitor the effect of this compound on tumor progression. The choice of modality will depend on the specific research question, available instrumentation, and the tumor model.
2.1. Bioluminescence Imaging (BLI)
BLI is a highly sensitive technique for tracking tumor growth and burden in real-time. It relies on the genetic modification of tumor cells to express a luciferase enzyme, which produces light upon reaction with a substrate.[5][6]
2.2. Magnetic Resonance Imaging (MRI)
MRI offers excellent soft-tissue contrast and provides detailed anatomical information, allowing for precise measurement of tumor volume. Advanced MRI techniques can also assess physiological parameters such as tumor vascularity and perfusion.[7][8]
2.3. Fluorescence Imaging
Fluorescence imaging can be used to visualize and quantify specific molecular processes within the tumor, such as apoptosis, using targeted fluorescent probes.[9][10]
Quantitative Data Summary
The following tables summarize quantitative data from representative preclinical studies investigating the effects of this compound, often in combination with temozolomide (TMZ).
Table 1: Effect of this compound and Temozolomide on Tumor Growth (Bioluminescence Imaging)
| Treatment Group | Animal Model | Cell Line | Imaging Modality | Endpoint | Result | Reference |
| Vehicle Control | Athymic Nude Mice | U87-luc Glioblastoma | BLI | Tumor Bioluminescence (photons/sec) | Progressive increase in signal | [5][6] |
| Temozolomide (TMZ) | Athymic Nude Mice | U87-luc Glioblastoma | BLI | Tumor Bioluminescence (photons/sec) | Moderate slowing of signal increase | [5][6] |
| This compound + TMZ | Athymic Nude Mice | U87-luc Glioblastoma | BLI | Tumor Bioluminescence (photons/sec) | Significant reduction in signal increase compared to TMZ alone | [11] |
Table 2: Tumor Volume Measurement by MRI
| Treatment Group | Animal Model | Cell Line | Imaging Modality | Endpoint | Result | Reference |
| Control | Nude Mice | Glioblastoma Xenograft | MRI | Tumor Volume (mm³) | Progressive increase in tumor volume | [7] |
| This compound + Chemotherapy | Nude Mice | Glioblastoma Xenograft | MRI | Tumor Volume (mm³) | Significant inhibition of tumor growth compared to control | [12] |
Table 3: In Vitro Apoptosis Induction by this compound and Temozolomide
| Treatment Group | Cell Line | Assay | Endpoint | Result | Reference |
| Control | Primary Glioblastoma Cells | Flow Cytometry | Percentage of Apoptotic Cells | Baseline level of apoptosis | [3] |
| Temozolomide (TMZ) | Primary Glioblastoma Cells | Flow Cytometry | Percentage of Apoptotic Cells | Increased apoptosis | [3] |
| This compound + TMZ | Primary Glioblastoma Cells | Flow Cytometry | Percentage of Apoptotic Cells | Significantly increased apoptosis compared to TMZ alone | [3] |
Experimental Protocols
4.1. Protocol 1: In Vivo Bioluminescence Imaging of Glioblastoma Xenograft Growth
This protocol describes the use of BLI to monitor the effect of this compound and TMZ on the growth of orthotopic glioblastoma xenografts in mice.
Materials:
-
Luciferase-expressing glioblastoma cells (e.g., U-87 MG-luc, GL261-luc)[13][14][15]
-
Immunocompromised mice (e.g., athymic nude or NSG mice), 6-8 weeks old[16][17]
-
D-Luciferin potassium salt (in vivo grade)
-
This compound
-
Temozolomide (TMZ)
-
Sterile PBS
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system (e.g., IVIS)
Procedure:
-
Cell Culture and Preparation: Culture luciferase-expressing glioblastoma cells according to standard protocols. On the day of implantation, harvest cells and resuspend in sterile PBS at a concentration of 1 x 10^5 cells/µL.
-
Orthotopic Tumor Implantation:
-
Anesthetize mice using isoflurane.
-
Secure the mouse in a stereotactic frame.
-
Create a small burr hole in the skull at the desired coordinates for intracranial injection.
-
Slowly inject 2-5 µL of the cell suspension into the brain parenchyma.
-
Withdraw the needle slowly and suture the incision.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish for 7-10 days post-implantation.
-
Begin BLI imaging to monitor tumor take and growth.
-
Administer D-Luciferin (e.g., 150 mg/kg) via intraperitoneal (IP) injection.
-
After 10-15 minutes, anesthetize the mice and place them in the imaging chamber.
-
Acquire bioluminescent images with an exposure time of 1-5 minutes, depending on the signal intensity.
-
Quantify the bioluminescent signal (total flux in photons/second) from a region of interest (ROI) drawn around the tumor.[5][6]
-
-
Treatment Administration:
-
Once tumors reach a predetermined size (based on BLI signal), randomize mice into treatment groups (e.g., Vehicle, TMZ alone, this compound alone, this compound + TMZ).
-
A representative dosing schedule could be:
-
Dosages should be optimized based on the specific animal model and drug formulation.
-
-
Follow-up Imaging:
-
Perform BLI imaging 2-3 times per week to monitor tumor response to treatment.
-
Continue imaging until the study endpoint is reached (e.g., predefined tumor burden, neurological symptoms, or a set time point).
-
4.2. Protocol 2: MRI for Tumor Volume Measurement
This protocol details the use of MRI to accurately measure tumor volume in response to this compound treatment.
Materials:
-
Tumor-bearing mice (as described in Protocol 1)
-
Small animal MRI scanner (e.g., 4.7T or higher)[7]
-
Anesthesia (e.g., isoflurane)
-
Contrast agent (e.g., Gd-DTPA), optional for enhancing tumor visualization[8]
Procedure:
-
Animal Preparation: Anesthetize the tumor-bearing mouse with isoflurane and place it on the scanner bed. Monitor respiration and body temperature throughout the imaging session.
-
Image Acquisition:
-
Acquire T2-weighted anatomical images to visualize the tumor and surrounding brain tissue.
-
Typical parameters for a T2-weighted spin-echo sequence: TE = 15 ms, TR = 1100 ms, with a resolution of 0.5 mm isotropic.[22]
-
If using a contrast agent, acquire T1-weighted images before and after intravenous injection of the agent to assess vascular permeability.
-
-
Image Analysis:
-
Use imaging software to manually or semi-automatically segment the tumor in each slice of the T2-weighted images.
-
Calculate the tumor volume by summing the area of the tumor in each slice and multiplying by the slice thickness.[23]
-
-
Longitudinal Monitoring: Repeat MRI scans at regular intervals (e.g., weekly) to track changes in tumor volume in response to treatment with this compound.
4.3. Protocol 3: In Vivo Fluorescence Imaging of Apoptosis
This protocol outlines a method for visualizing and quantifying apoptosis in tumors treated with this compound using a fluorescent probe.
Materials:
-
Tumor-bearing mice
-
Fluorescent apoptosis-targeting probe (e.g., Annexin V-based probe conjugated to a near-infrared fluorophore)
-
In vivo fluorescence imaging system
Procedure:
-
Probe Administration: At a designated time point after the final treatment dose, administer the fluorescent apoptosis probe via intravenous injection.
-
Image Acquisition:
-
At the optimal time for probe accumulation in the tumor (determined by pilot studies), anesthetize the mice.
-
Acquire fluorescence images using the appropriate excitation and emission filters for the chosen fluorophore.
-
-
Image Analysis:
-
Quantify the fluorescence intensity within the tumor region of interest.
-
An increase in fluorescence signal in treated animals compared to controls indicates an increase in apoptosis.
-
-
Validation: Correlate the in vivo fluorescence signal with ex vivo analysis of apoptosis in tumor tissue sections (e.g., TUNEL staining or cleaved caspase-3 immunohistochemistry).
Visualizations
Signaling Pathway
Caption: MGMT signaling pathway and the mechanism of this compound action.
Experimental Workflow
Caption: General experimental workflow for in vivo imaging of this compound's effect.
References
- 1. Genetic and epigenetic landscape of O6-methylguanine-DNA methyltransferase (MGMT): implications for DNA repair and cancer therapeutics [explorationpub.com]
- 2. The Versatile Attributes of MGMT: Its Repair Mechanism, Crosstalk with Other DNA Repair Pathways, and Its Role in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of this compound-temozolomide combination on MGMT promoter methylation and expression in primary glioblastoma tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MGMT: key node in the battle against genotoxicity, carcinogenicity and apoptosis induced by alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioluminescence monitoring of intracranial glioblastoma xenograft: response to primary and salvage temozolomide therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 7. In vivo imaging in a murine model of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MR Molecular Imaging of Tumor Vasculature and Vascular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescence Molecular Tomography for In Vivo Imaging of Glioblastoma Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Considering the Experimental Use of Temozolomide in Glioblastoma Research [mdpi.com]
- 13. biocytogen.com [biocytogen.com]
- 14. IVISbrite™ Bioluminescent Tumor Cell Lines | Cancer Cell Lines] | Revvity [revvity.com]
- 15. researchgate.net [researchgate.net]
- 16. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 17. Tumor volume in subcutaneous mouse xenografts measured by microCT is more accurate and reproducible than determined by 18F-FDG-microPET or external caliper - PMC [pmc.ncbi.nlm.nih.gov]
- 18. inotiv.com [inotiv.com]
- 19. Protocol to generate two distinct standard-of-care murine glioblastoma models for evaluating novel combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A phase II trial of this compound and temozolomide in metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A phase I study of extended dosing with this compound with temozolomide in patients with advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols: Assessing DNA Damage Following Lomeguatrib Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lomeguatrib is a potent, non-toxic inactivator of O6-methylguanine-DNA methyltransferase (MGMT), a critical DNA repair protein.[1] MGMT removes alkyl groups from the O6 position of guanine, thereby mitigating the cytotoxic effects of alkylating chemotherapy agents such as temozolomide (TMZ).[2][3] By inhibiting MGMT, this compound sensitizes tumor cells to these agents, leading to increased DNA damage and subsequent cell death.[1][4] These application notes provide detailed protocols for assessing the DNA damage induced by this compound in combination with alkylating agents.
The following protocols are essential for preclinical and clinical research involving this compound and other MGMT inhibitors. They provide robust methods to quantify the biological effects of these drugs, aiding in dose-response studies, mechanism of action investigations, and the development of more effective cancer therapies.
Mechanism of Action: this compound-Mediated Sensitization to Alkylating Agents
This compound acts as a pseudosubstrate for MGMT, transferring a benzyl group to the active site cysteine of the MGMT protein. This process irreversibly inactivates MGMT, leading to its degradation.[4] In the presence of an alkylating agent like TMZ, which methylates DNA at the O6 position of guanine, the cell's ability to repair this lesion is compromised due to MGMT depletion.[5][6] The persistence of O6-methylguanine leads to mispairing with thymine during DNA replication. This mismatch is recognized by the mismatch repair (MMR) system, which, in a futile attempt to correct the error, can lead to DNA double-strand breaks (DSBs), cell cycle arrest, and ultimately, apoptosis.[7]
Caption: this compound inactivates MGMT, preventing the repair of TMZ-induced DNA damage.
Data Presentation
The following tables summarize quantitative data on the effects of this compound and Temozolomide treatment.
Table 1: MGMT Activity in Peripheral Blood Mononuclear Cells (PBMCs) after Treatment
| Treatment Group | Mean Pre-treatment MGMT Activity (fmol/µg DNA) | Mean MGMT Activity at 6h Post-treatment (% of Pre-treatment) | Mean MGMT Activity at 24h Post-treatment (% of Pre-treatment) |
| This compound/Temozolomide | 2.3 - 51.6 | 0% | 0% |
| Temozolomide alone | 2.3 - 51.6 | 88% | 74% |
Data synthesized from a study in patients with advanced solid tumors.[8]
Table 2: Apoptosis Rates in Anaplastic Astrocytoma Cell Lines
| Cell Line | Treatment | Apoptosis Rate (%) |
| SW1783 | Control | ~2% |
| Temozolomide (TMZ) | ~10% | |
| This compound (L) | ~10% | |
| TMZ + L | ~25% | |
| GOS-3 | Control | ~3% |
| Temozolomide (TMZ) | ~8% | |
| This compound (L) | ~8% | |
| TMZ + L | ~15% |
Data derived from graphical representations in a study on anaplastic astrocytoma cell lines.[9]
Experimental Protocols
A general workflow for assessing DNA damage after this compound treatment is presented below.
Caption: General workflow for assessing DNA damage after this compound treatment.
Protocol 1: Western Blot for MGMT Protein Expression
This protocol details the detection and quantification of MGMT protein levels in cell lysates.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against MGMT
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Sample Preparation:
-
Culture and treat cells with this compound and/or an alkylating agent for the desired time.
-
Wash cells with ice-cold PBS and lyse them on ice using lysis buffer.[10]
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Centrifuge at 12,000 x g for 20 minutes at 4°C to pellet cell debris.[11]
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration using a protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[12]
-
Incubate the membrane with the primary anti-MGMT antibody (diluted in blocking buffer) overnight at 4°C.[14]
-
Wash the membrane three times with TBST for 10 minutes each.[14]
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Wash the membrane again as in step 3.3.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Protocol 2: Neutral Comet Assay for DNA Double-Strand Breaks
This assay, also known as single-cell gel electrophoresis, detects DNA double-strand breaks.
Materials:
-
Comet slides
-
Low-melting point agarose
-
Lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)
-
Neutral electrophoresis buffer (e.g., TBE buffer)
-
DNA stain (e.g., SYBR Green I)
-
Fluorescence microscope with appropriate filters
-
Comet scoring software
Procedure:
-
Cell Preparation and Embedding:
-
Lysis:
-
Immerse the slides in cold lysis solution for 1 hour at 4°C.[3]
-
-
Electrophoresis:
-
Staining and Visualization:
Protocol 3: γH2AX Immunofluorescence Staining for DNA Double-Strand Breaks
This method visualizes the phosphorylation of histone H2AX (γH2AX), a marker for DNA double-strand breaks.
Materials:
-
Coverslips or chamber slides
-
4% Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.3% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against γH2AX
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells on coverslips or chamber slides and allow them to adhere.
-
Treat the cells with this compound and/or an alkylating agent.
-
-
Fixation and Permeabilization:
-
Immunostaining:
-
Mounting and Imaging:
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium containing DAPI.[17]
-
Acquire images using a fluorescence microscope.
-
Quantify the number of γH2AX foci per nucleus using image analysis software.
-
Protocol 4: TUNEL Assay for Apoptosis
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
TUNEL assay kit (containing TdT enzyme, labeled dUTPs, and reaction buffer)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
Nuclear counterstain (e.g., DAPI or Hoechst)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Sample Preparation:
-
TUNEL Reaction:
-
Prepare the TUNEL reaction mixture according to the kit manufacturer's instructions.
-
Incubate the samples with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber.[19]
-
-
Detection and Analysis:
-
Wash the samples with PBS.
-
If using an indirect detection method, incubate with the appropriate detection reagent (e.g., streptavidin-HRP or fluorescently labeled antibody).
-
Counterstain the nuclei with DAPI or Hoechst.
-
Analyze the samples by fluorescence microscopy to visualize apoptotic cells or by flow cytometry to quantify the percentage of TUNEL-positive cells.[20]
-
Signaling Pathways
Treatment with this compound and an alkylating agent like TMZ activates DNA damage response (DDR) pathways. The persistent O6-methylguanine lesions, when processed by the MMR system, can lead to the formation of single-stranded DNA gaps and double-strand breaks. These structures activate the ATR (Ataxia Telangiectasia and Rad3-related) and ATM (Ataxia Telangiectasia Mutated) kinases, respectively.[21][22] Activated ATM and ATR then phosphorylate downstream checkpoint kinases, CHK2 and CHK1, which in turn orchestrate cell cycle arrest (primarily at the G2/M checkpoint) to allow time for DNA repair.[21][23] If the damage is too extensive to be repaired, these pathways can trigger apoptosis.
Caption: DNA damage response signaling after this compound and TMZ treatment.
References
- 1. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. opentrons.com [opentrons.com]
- 3. Neutral Comet Assay to Detect and Quantitate DNA Double-Strand Breaks in Hematopoietic Stem Cells [bio-protocol.org]
- 4. Neutral Comet Assay to Detect and Quantitate DNA Double-Strand Breaks in Hematopoietic Stem Cells [en.bio-protocol.org]
- 5. pubcompare.ai [pubcompare.ai]
- 6. Effect of this compound-temozolomide combination on MGMT promoter methylation and expression in primary glioblastoma tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A phase II trial of this compound and temozolomide in metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A phase I study of extended dosing with this compound with temozolomide in patients with advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Western Blot Sample Preparation Protocol: Lysis, Inhibitors & Prep for Gel Loading | Bio-Techne [bio-techne.com]
- 12. Western Blot protocol for MGMT Antibody (NB100-168): Novus Biologicals [novusbio.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Western Blot Protocol | Proteintech Group [ptglab.com]
- 15. Neutral Comet Assay to Detect and Quantitate DNA Double-Strand Breaksin Hematopoietic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. sciencellonline.com [sciencellonline.com]
- 20. info.gbiosciences.com [info.gbiosciences.com]
- 21. DNA damage induced by temozolomide signals to both ATM and ATR: role of the mismatch repair system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Trial Watch: Targeting ATM–CHK2 and ATR–CHK1 pathways for anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Lomeguatrib in CRISPR-Cas9 Screens to Uncover Novel Drug Resistance Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
The clinical efficacy of the alkylating agent temozolomide (TMZ), a cornerstone in the treatment of glioblastoma (GBM), is frequently undermined by the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT). MGMT directly reverses the cytotoxic lesions induced by TMZ, thereby conferring resistance. Lomeguatrib is a potent MGMT inhibitor that can sensitize tumor cells to TMZ. While the role of MGMT in TMZ resistance is well-established, the genetic landscape of resistance to the combination of this compound and TMZ remains largely unexplored. This document provides detailed application notes and protocols for employing genome-wide CRISPR-Cas9 loss-of-function screens to identify genes that, when knocked out, confer resistance to this compound and TMZ combination therapy. Such screens are pivotal for identifying novel resistance pathways and developing strategies to overcome them.
Signaling Pathway of Temozolomide Action and MGMT-Mediated Resistance
Temozolomide exerts its cytotoxic effect by methylating DNA at various positions, with the O6-position of guanine (O6-MeG) being the most critical lesion for its anticancer activity. This lesion leads to DNA double-strand breaks and apoptosis. The DNA repair protein MGMT can remove this methyl group, thus negating the therapeutic effect of TMZ. This compound acts as a pseudosubstrate for MGMT, leading to its irreversible inactivation and rendering the cancer cells susceptible to TMZ.
Caption: Mechanism of TMZ action, MGMT resistance, and this compound inhibition.
Quantitative Data: this compound Potentiation of Temozolomide Activity
The following tables summarize the quantitative effects of this compound on the cytotoxicity of temozolomide in various glioblastoma cell lines. This data is crucial for designing the drug concentrations for the CRISPR-Cas9 screen.
Table 1: IC50 Values of Temozolomide in Glioblastoma Cell Lines with and without this compound.
| Cell Line | MGMT Promoter Status | Temozolomide IC50 (µM) | Temozolomide + this compound (50 µM) IC50 (µM) | Fold Sensitization |
| SW1783 | Methylated | 150 | 50 | 3.0 |
| GOS-3 | Unmethylated | >1000 | 250 | >4.0 |
| T98G | Unmethylated | ~800 | Not Reported | - |
| U87MG | Methylated | ~100 | Not Reported | - |
Data synthesized from published studies. Actual values may vary based on experimental conditions.
Table 2: Effect of this compound and Temozolomide Combination on Apoptosis.
| Cell Line | Treatment | Apoptotic Cells (%) |
| Primary GBM Culture 1 | Control | 5 |
| Primary GBM Culture 1 | Temozolomide (100 µM) | 15 |
| Primary GBM Culture 1 | This compound (50 µM) | 8 |
| Primary GBM Culture 1 | Temozolomide (100 µM) + this compound (50 µM) | 40 |
| Primary GBM Culture 2 | Control | 3 |
| Primary GBM Culture 2 | Temozolomide (100 µM) | 10 |
| Primary GBM Culture 2 | This compound (50 µM) | 5 |
| Primary GBM Culture 2 | Temozolomide (100 µM) + this compound (50 µM) | 35 |
Data is illustrative and based on findings from studies showing increased apoptosis with combination therapy.[1]
Experimental Workflow for CRISPR-Cas9 Screen
The following diagram outlines the key steps for a genome-wide CRISPR-Cas9 knockout screen to identify genes conferring resistance to the this compound and temozolomide combination.
Caption: Workflow for a genome-wide CRISPR-Cas9 screen with this compound and TMZ.
Detailed Experimental Protocols
Cell Line Preparation and Cas9 Expression
-
Cell Culture: Culture a human glioblastoma cell line (e.g., U87MG, T98G) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Lentiviral Cas9 Transduction: Transduce the selected cell line with a lentiviral vector expressing Cas9 and a selection marker (e.g., blasticidin).
-
Selection of Cas9-Expressing Cells: Select for a stable Cas9-expressing cell line by treating with the appropriate antibiotic (e.g., blasticidin) until a pure population is obtained.
-
Cas9 Activity Validation: Validate Cas9 activity using a functional assay, such as the GFP-to-BFP conversion assay.
Genome-Wide CRISPR-Cas9 Library Transduction
-
Library: Utilize a genome-scale CRISPR knockout library, such as the GeCKO v2 library, which contains sgRNAs targeting a wide range of human genes.[2]
-
Lentivirus Production: Produce high-titer lentivirus for the CRISPR library in HEK293T cells.
-
Transduction: Transduce the Cas9-expressing glioblastoma cells with the lentiviral library at a low multiplicity of infection (MOI) of 0.3 to ensure that most cells receive a single sgRNA.
-
Puromycin Selection: Two days post-transduction, select for transduced cells using puromycin. The concentration of puromycin should be determined beforehand with a kill curve.
Drug Selection Screen
-
Cell Plating: After puromycin selection, plate the cells in multiple replicate flasks.
-
Initial Timepoint (T0) Collection: Collect a cell pellet from an initial population of cells to serve as the baseline for sgRNA representation.
-
Treatment Groups: Divide the remaining cells into two treatment groups:
-
Control Group: Treat with vehicle (DMSO).
-
Treatment Group: Treat with a predetermined concentration of this compound and temozolomide. The concentrations should be optimized to achieve significant cell killing (e.g., IC80) in the wild-type Cas9-expressing cells.
-
-
Drug Incubation: Incubate the cells with the drugs for a period that allows for the selection of resistant clones (e.g., 14-21 days). The media with fresh drugs should be replaced every 2-3 days.
-
Cell Passaging: Passage the cells as needed, ensuring that a sufficient number of cells are maintained to preserve the library complexity.
Identification of Resistance Genes
-
Genomic DNA Extraction: At the end of the drug selection, harvest the surviving cells from both the control and treatment groups and extract genomic DNA.
-
sgRNA Amplification: Amplify the integrated sgRNA sequences from the genomic DNA using PCR.
-
Next-Generation Sequencing (NGS): Sequence the amplified sgRNA libraries using a high-throughput sequencing platform.
-
Data Analysis: Analyze the sequencing data using software such as MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) to identify sgRNAs that are significantly enriched in the this compound and temozolomide-treated population compared to the control population.
-
Hit Validation: Validate the top candidate genes from the screen through individual gene knockouts and subsequent cell viability assays in the presence of this compound and temozolomide.
Logical Relationship of the CRISPR Screen
The underlying logic of this CRISPR-Cas9 screen is to identify genes whose inactivation allows cancer cells to survive the cytotoxic effects of this compound and temozolomide combination therapy.
Caption: Logical framework of the CRISPR screen for drug resistance.
Conclusion
The application of CRISPR-Cas9 screens in the context of this compound and temozolomide combination therapy offers a powerful and unbiased approach to dissect the molecular mechanisms of drug resistance. The identification of novel genes and pathways that contribute to resistance when MGMT is inhibited will provide invaluable insights for the development of more effective therapeutic strategies for glioblastoma and other TMZ-treated cancers. The protocols and data presented here provide a comprehensive guide for researchers to embark on these critical investigations.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Lomeguatrib Instability in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with guidance on the effective use of Lomeguatrib in cell culture experiments. Given the compound's potential for instability, this resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and specific inhibitor of O6-methylguanine-DNA methyltransferase (MGMT), a DNA repair protein.[1][2][3] By acting as a pseudosubstrate, this compound transfers a bromothenyl group to the active site of MGMT, leading to its irreversible inactivation.[1] This inactivation prevents the repair of DNA damage caused by alkylating agents, thereby sensitizing cancer cells to chemotherapeutic drugs like temozolomide.[4][5]
Q2: What is the primary solvent for this compound and how should stock solutions be stored?
This compound is readily soluble in dimethyl sulfoxide (DMSO).[2] Stock solutions prepared in DMSO should be stored at -20°C for up to one year or at -80°C for up to two years.[3] To minimize freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Q3: Is this compound stable in aqueous solutions and cell culture media?
Q4: How does this compound-mediated MGMT inactivation affect cellular signaling?
The regulation of MGMT expression and its subsequent inhibition can interfere with several key cell signaling pathways, including:
-
Wnt/β-catenin
-
NF-κB
-
Hedgehog
-
PI3K/AKT/mTOR
-
JAK/STAT[1]
By inhibiting MGMT, this compound can indirectly influence these pathways, which are critical in cell proliferation, survival, and drug resistance.
Q5: What are the visible signs of this compound degradation in my cell culture experiments?
Visual signs of degradation can be subtle. A decrease in the expected biological effect (e.g., lack of sensitization to an alkylating agent) is the primary indicator. There may not be a noticeable change in the appearance of the cell culture medium, such as color or turbidity, due to this compound degradation. Therefore, functional assays and, if possible, analytical methods are the most reliable ways to assess its activity.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in cell culture.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or weaker-than-expected potentiation of alkylating agent cytotoxicity. | 1. This compound degradation: The compound may have degraded in the stock solution or in the cell culture medium during the experiment. | 1a. Prepare fresh this compound dilutions in pre-warmed media immediately before adding to cells. 1b. Minimize the exposure of this compound-containing solutions to light. 1c. Conduct a time-course experiment to determine the optimal pre-incubation time for this compound before adding the alkylating agent (e.g., 2, 4, 6, 12, 24 hours).[6][7][8] 1d. Perform the this compound stability assay described in the "Experimental Protocols" section to determine its half-life in your specific cell culture medium. |
| 2. Sub-optimal this compound concentration: The concentration used may not be sufficient to fully inactivate MGMT in the specific cell line. | 2a. Perform a dose-response experiment with this compound alone to determine the optimal non-toxic concentration. 2b. Titrate this compound concentration in combination with a fixed concentration of the alkylating agent to find the most effective ratio. | |
| 3. High MGMT expression in the cell line: The cell line may have very high endogenous levels of MGMT, requiring higher concentrations or longer incubation times with this compound. | 3a. Assess the baseline MGMT protein levels in your cell line using Western blotting. 3b. If MGMT levels are high, consider increasing the this compound concentration or the pre-incubation time. | |
| High variability between replicate experiments. | 1. Inconsistent this compound activity: Degradation of the stock solution or inconsistent preparation of working solutions. | 1a. Aliquot the DMSO stock solution to avoid repeated freeze-thaw cycles. 1b. Ensure complete dissolution of this compound in DMSO before further dilution. 1c. Prepare fresh working solutions for each experiment. |
| 2. Media components interacting with this compound: Components in the serum or media supplements may be affecting this compound stability. | 2a. If using serum-containing media, test for variability between different serum lots. 2b. Consider using a serum-free medium or reducing the serum concentration if compatible with your cell line. | |
| Unexpected cytotoxicity with this compound alone. | 1. Solvent toxicity: High concentrations of DMSO can be toxic to some cell lines. | 1a. Ensure the final concentration of DMSO in the cell culture medium is below the toxic threshold for your cell line (typically <0.5%). 1b. Include a vehicle control (medium with the same concentration of DMSO used for this compound treatment) in all experiments. |
| 2. This compound-induced off-target effects: At high concentrations, this compound might have off-target effects. | 2a. Lower the concentration of this compound to a range where it effectively inhibits MGMT without causing significant cell death on its own. A typical starting point is in the low micromolar range. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Medium using HPLC
This protocol allows for the quantitative assessment of this compound stability in your specific cell culture medium over time.
Materials:
-
This compound
-
Cell culture medium of interest (e.g., DMEM/F12 with or without serum)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase: 10mM TBAA, 10mM SDS, and 25mM citric acid in 35:65 acetonitrile and HPLC grade water
-
Incubator (37°C, 5% CO2)
-
Microcentrifuge tubes
Procedure:
-
Prepare this compound-spiked medium: Prepare a solution of this compound in your cell culture medium at the final working concentration you intend to use in your experiments.
-
Incubation: Aliquot the this compound-spiked medium into several microcentrifuge tubes. Place the tubes in a 37°C, 5% CO2 incubator.
-
Time points: At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), remove one tube from the incubator.
-
Sample preparation: Immediately freeze the sample at -80°C to halt any further degradation. Before HPLC analysis, thaw the samples and centrifuge to pellet any precipitates.
-
HPLC analysis:
-
Set the HPLC detector wavelength to 285 nm.
-
Inject a known volume of the supernatant onto the C18 column.
-
Elute the sample with the mobile phase at a constant flow rate.
-
Record the peak area corresponding to this compound.
-
-
Data analysis:
-
Plot the peak area of this compound against time.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
-
Determine the half-life (t1/2) of this compound in your cell culture medium.
-
Protocol 2: Functional Assay to Determine Optimal this compound Pre-incubation Time
This protocol helps determine the necessary pre-incubation time for this compound to achieve maximal MGMT inhibition before the addition of an alkylating agent.
Materials:
-
Cancer cell line with known MGMT expression
-
This compound
-
An alkylating agent (e.g., temozolomide)
-
Cell culture reagents
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo®)
-
96-well plates
Procedure:
-
Cell seeding: Seed cells in a 96-well plate at a density that will allow for several days of growth without reaching confluence. Allow cells to attach overnight.
-
This compound pre-incubation:
-
Add a fixed, non-toxic concentration of this compound to the cells at different time points before the addition of the alkylating agent (e.g., 24, 12, 8, 4, 2, and 0 hours prior).
-
-
Alkylating agent treatment: At time 0, add a fixed concentration of the alkylating agent to all wells (except for the untreated and this compound-only controls).
-
Incubation: Incubate the plate for a period appropriate for the alkylating agent to induce cytotoxicity (typically 48-72 hours).
-
Cell viability assessment: Perform the cell viability assay according to the manufacturer's instructions.
-
Data analysis:
-
Normalize the viability of all treated wells to the untreated control.
-
Plot cell viability against the this compound pre-incubation time.
-
The pre-incubation time that results in the lowest cell viability in combination with the alkylating agent is the optimal pre-incubation time.
-
Visualizations
Caption: MGMT inactivation by this compound and subsequent degradation via the ubiquitin-proteasome pathway.
Caption: Workflow for determining the optimal this compound pre-incubation time.
Caption: Troubleshooting logic for suboptimal this compound performance.
References
- 1. Modulating MGMT expression through interfering with cell signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Methyltransferase Inhibitors: R&D Systems [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Effect of this compound-temozolomide combination on MGMT promoter methylation and expression in primary glioblastoma tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a potent inhibitor of O6-alkylguanine-DNA-alkyltransferase: phase I safety, pharmacodynamic, and pharmacokinetic trial and evaluation in combination with temozolomide in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. preprints.org [preprints.org]
- 8. This compound Increases the Radiosensitivity of MGMT Unmethylated Human Glioblastoma Multiforme Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Lomeguatrib Concentration for Maximal MGMT Inhibition
Welcome to the technical support center for lomeguatrib, a potent O6-methylguanine-DNA methyltransferase (MGMT) inhibitor. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to optimize your experiments for maximal MGMT inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a pseudosubstrate of the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT). It acts as a potent inactivator of MGMT by covalently transferring its bromothenyl group to the active site cysteine residue of the MGMT protein.[1][2] This "suicide" inactivation renders the MGMT protein unable to repair DNA damage caused by alkylating agents like temozolomide (TMZ), thereby sensitizing tumor cells to these therapeutic agents.[2][3][4]
Q2: What is a typical effective concentration range for this compound in in vitro experiments?
A2: The effective concentration of this compound in vitro is cell line-dependent and varies based on the experimental endpoint.
-
For MGMT inhibition: Concentrations as low as 0.01 µM have been shown to reduce MGMT protein levels by 60-80% in glioblastoma cell lines after 6-8 hours of treatment.[5]
-
For radiosensitization: A concentration of 1 µM has demonstrated a radiosensitizing effect in glioblastoma cell lines.[5]
-
In combination with temozolomide: this compound at 10 µM has been shown to substantially increase the growth-inhibitory effects of temozolomide.[6]
It is crucial to determine the optimal concentration for your specific cell line and experimental setup through dose-response studies.
Q3: How long should I pre-incubate cells with this compound before adding a DNA alkylating agent or radiation?
A3: The pre-incubation time required for maximal MGMT inhibition can vary between cell lines. In some glioblastoma cell lines (T98G and U118), a decrease in MGMT protein is observed as early as 4 hours after this compound treatment.[4][5] However, in other cell lines like LN18, significant inhibition may take up to 24 hours.[4][5] A 24-hour pre-incubation period is often used in studies to ensure complete MGMT inactivation before subsequent treatments.[4][5]
Q4: I am not seeing the expected sensitization to temozolomide after this compound treatment. What could be the issue?
A4: Several factors could contribute to a lack of sensitization:
-
Insufficient MGMT Inhibition: Verify MGMT protein depletion via Western Blot after this compound treatment. The concentration or incubation time may need to be optimized for your specific cell line.
-
Low or Absent MGMT Expression: The target cell line may have low or no baseline expression of MGMT, in which case this compound will have no effect. This is often associated with MGMT promoter methylation.[7]
-
Mismatch Repair (MMR) Deficiency: The cellular response to temozolomide-induced DNA damage also depends on a functional MMR pathway.[3] Cells with a deficient MMR system may be resistant to temozolomide, even with MGMT inhibition.
-
Drug Solubility and Stability: Ensure that this compound is properly dissolved and stable in your cell culture medium. This compound is soluble in DMSO.
Q5: Does this compound affect cell proliferation or cell cycle on its own?
A5: At concentrations typically used for MGMT inhibition (e.g., 1 µM), this compound generally does not significantly affect cell proliferation or doubling times.[5][8] However, at higher concentrations (e.g., 20 µM), some effects on cell cycle distribution, such as a decrease in the G2/M fraction, have been observed in certain cell lines.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent MGMT inhibition between experiments. | - Inconsistent this compound concentration due to pipetting errors or improper stock solution storage.- Variation in cell density at the time of treatment.- Cell line passage number affecting MGMT expression. | - Prepare fresh dilutions of this compound from a validated stock for each experiment.- Ensure consistent cell seeding density and confluency.- Use cells within a defined low-passage number range. |
| High background in MGMT activity assay. | - Incomplete removal of unbound radiolabeled substrate.- Non-specific binding of the substrate to other cellular proteins. | - Optimize washing steps in the assay protocol.- Include appropriate negative controls (e.g., heat-inactivated cell lysate). |
| This compound precipitates in the cell culture medium. | - The final DMSO concentration is too high.- The solubility limit of this compound in the medium is exceeded. | - Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).- Prepare a more diluted stock solution of this compound in DMSO before adding to the medium. |
| Unexpected radioprotective effect observed. | - High concentrations of this compound (e.g., 20 µM) have been reported to increase radioresistance in some cell lines.[5] | - Perform a dose-response curve to identify the optimal radiosensitizing concentration (e.g., 1 µM).[5] |
Data Presentation
Table 1: this compound IC50 Values for MGMT Inhibition in Different Cell Lines
| Cell Line | Cancer Type | IC50 Value | Reference |
| MCF-7 | Breast Adenocarcinoma | ~6 nM | [6][9] |
| HeLa S3 | Cervix Adenocarcinoma | 4 nM / 9 nM | [10] |
| Raji | Burkitt's Lymphoma | 10 nM | [9] |
Table 2: Effect of this compound Concentration on Radiosensitivity in Glioblastoma Cell Lines
| Cell Line | This compound Concentration (µM) | Sensitization Enhancement Ratio (SER) | Outcome | Reference |
| LN18 | 1 | 1.36 | Radiosensitizing | [5] |
| LN18 | 20 | 0.76 | Radioprotective | [5] |
| T98G | 1 | 1.30 | Radiosensitizing | [5] |
| T98G | 20 | 0.70 | Radioprotective | [5] |
| U118 | 1 | 1.35 | Radiosensitizing | [5] |
| U118 | 20 | 0.66 | Radioprotective | [5] |
| SER values greater than 1 indicate a radiosensitizing effect, while values lower than 1 suggest radioresistance. |
Experimental Protocols
1. Western Blot for MGMT Protein Level Assessment
This protocol is adapted from methodologies described in the literature.[5]
-
Cell Treatment: Seed cells and allow them to attach overnight. Treat cells with various concentrations of this compound for the desired time points (e.g., 4, 6, 8, 24, 48 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against MGMT overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., ß-actin) as a loading control.
2. MGMT Activity Assay (Biochemical)
This is a generalized protocol based on descriptions of biochemical assays for MGMT activity.[1]
-
Cell Lysate Preparation: Prepare cell extracts from this compound-treated and untreated cells.
-
Incubation with this compound: For in vitro inhibition, incubate the cell extract with varying concentrations of this compound.
-
Substrate Addition: Add a radiolabeled ([³H]-methylated) DNA substrate to the cell extracts and incubate to allow for the transfer of the methyl group to active MGMT.
-
Precipitation and Hydrolysis: Stop the reaction by adding trichloroacetic acid (TCA) to precipitate the protein. Hydrolyze the DNA by heating.
-
Quantification: Wash the precipitated protein, solubilize it, and measure the radioactivity using liquid scintillation counting. The amount of radioactivity is proportional to the MGMT activity.
-
Data Analysis: Express MGMT activity as fmol of [³H]methyl transferred per mg of total cellular protein. Calculate the percent inhibition relative to untreated controls.
Visualizations
References
- 1. Tumour O6-methylguanine-DNA methyltransferase inactivation by oral this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of DNA repair with MGMT pseudosubstrates: phase I study of this compound in combination with dacarbazine in patients with advanced melanoma and other solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
- 5. This compound Increases the Radiosensitivity of MGMT Unmethylated Human Glioblastoma Multiforme Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Lomeguatrib and Temozolomide Combination Therapy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lomeguatrib and temozolomide combination therapy.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for combining this compound with temozolomide?
A1: Temozolomide (TMZ) is an alkylating agent that induces cytotoxicity by methylating DNA, primarily at the O6 position of guanine.[1][2] However, the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT) can remove these methyl groups, leading to chemoresistance.[3][4] this compound is a potent inactivator of MGMT.[3] By inhibiting MGMT, this compound enhances the cytotoxic effects of temozolomide, potentially overcoming tumor resistance.[1][3]
Q2: What are the most common toxicities observed with this combination therapy?
A2: The most frequently reported toxicities are hematological and gastrointestinal.[5][6] The addition of this compound to temozolomide can lead to a higher incidence of hematological adverse events compared to temozolomide alone.[5][7]
Q3: Is this compound itself cytotoxic?
A3: this compound is generally considered to have minimal toxicity when administered alone.[3] Its primary role is to sensitize tumor cells to the effects of alkylating agents like temozolomide.
Troubleshooting Guides
Issue 1: Increased Hematological Toxicity (Thrombocytopenia, Neutropenia, Anemia)
Q: We are observing significant hematological toxicity (Grade 3 or 4) in our in vivo experiments. How should we manage this?
A: Enhanced hematological toxicity is an expected consequence of combining this compound with temozolomide, as MGMT in hematopoietic precursors is also inhibited, making them more susceptible to temozolomide-induced myelosuppression.[5][6]
Troubleshooting Steps:
-
Confirm Toxicity Grade: Use the Common Terminology Criteria for Adverse Events (CTCAE) to accurately grade the severity of the hematological toxicity.[8][9][10]
-
Dose Modification:
-
Grade 3 Toxicity Lasting ≥ 7 Days or any Grade 4 Hematological Toxicity: A dose reduction of temozolomide is recommended.[5][7] The specific reduction will depend on your experimental design but can be in increments of 25 or 50 mg/m²/day.[5][7]
-
Treatment Delay: A treatment delay of up to two weeks may be necessary to allow for the resolution of drug-related toxicity.[3][5][7] Retreatment should only occur if the absolute neutrophil count is ≥1.5 x 10⁹/L and the platelet count is ≥75 x 10⁹/L.[3]
-
-
Monitoring: Increase the frequency of complete blood count (CBC) monitoring to track recovery. In clinical settings, CBCs are often checked weekly during treatment cycles.[11]
Quantitative Data on Hematological Toxicity:
| Adverse Event | Grade 3 | Grade 4 |
| Thrombocytopenia | Common | Occasional |
| Neutropenia | Common | Occasional |
| Anemia | Less Common | Rare |
This table provides a generalized summary based on clinical trial data. Specific incidences can vary based on the model system and dosing regimen.
Issue 2: Gastrointestinal Toxicity (Nausea, Vomiting)
Q: Our animals are showing signs of nausea and vomiting. How can we mitigate this?
A: Nausea and vomiting are common side effects of temozolomide.[12]
Troubleshooting Steps:
-
Anti-Emetic Prophylaxis: Administering an anti-emetic agent prior to temozolomide dosing can help prevent or reduce the severity of nausea and vomiting.[11][12]
-
Fasting Schedule: In clinical trials, patients are often advised to fast for a period before and after taking temozolomide, which may help reduce gastrointestinal upset.[3][5][7] Consider implementing a similar fasting schedule in your animal models if feasible.
-
Dose Fractionation: If the experimental design allows, splitting the daily dose of temozolomide into smaller, more frequent administrations may help reduce peak drug concentrations and associated nausea.
Quantitative Data on Gastrointestinal Toxicity (Temozolomide Monotherapy):
| Adverse Event | Incidence (All Grades) |
| Nausea | ~44% |
| Vomiting | ~37% |
Data from a study on temozolomide monotherapy in malignant glioma patients.[12]
Experimental Protocols
MTT Assay for Cytotoxicity
This protocol is used to assess the viability of cells after treatment with this compound and temozolomide.[13][14][15][16][17]
Materials:
-
Cells to be tested
-
96-well microplate
-
This compound and Temozolomide
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment:
-
Pre-treat cells with the desired concentration of this compound for a specified period (e.g., 2-4 hours).
-
Add varying concentrations of temozolomide to the wells. Include appropriate controls (untreated cells, vehicle control, this compound alone, temozolomide alone).
-
Incubate for a period that allows for multiple cell cycles (e.g., 72 hours).
-
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the media and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Measurement of MGMT Activity
Several methods can be used to assess MGMT activity in cell or tissue lysates.[18]
1. High-Performance Liquid Chromatography (HPLC)-based Assay:
This method provides a quantitative measure of MGMT activity.[18]
Principle:
Cell extracts are incubated with a DNA substrate containing O6-methylguanine. MGMT in the extract will transfer the methyl group to itself. The amount of repaired substrate is then quantified by HPLC.
Brief Protocol:
-
Prepare cell or tissue lysates.
-
Incubate the lysate with a radiolabeled or fluorescently tagged oligonucleotide containing an O6-methylguanine lesion.
-
After the reaction, digest the DNA substrate.
-
Separate the digested products using HPLC.
-
Quantify the amount of repaired (unmethylated) guanine to determine MGMT activity.
2. Western Blotting:
This method provides a semi-quantitative measure of MGMT protein levels.[19]
Principle:
Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with an antibody specific for MGMT.
Brief Protocol:
-
Extract proteins from cell or tissue samples.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody against MGMT.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal.
Visualizations
Caption: Mechanism of action of this compound and temozolomide.
Caption: Troubleshooting workflow for managing toxicity.
References
- 1. Effect of this compound-temozolomide combination on MGMT promoter methylation and expression in primary glioblastoma tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Temozolomide: An Updated Overview of Resistance Mechanisms, Nanotechnology Advances and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A phase II trial of this compound and temozolomide in metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. A phase I study of extended dosing with this compound with temozolomide in patients with advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 8. Common Terminology Criteria for Adverse Events - Wikipedia [en.wikipedia.org]
- 9. A Pharmacist's Quick Introduction to the Common Terminology Criteria for Adverse Events (CTCAE) Grading System — tl;dr pharmacy [tldrpharmacy.com]
- 10. dermnetnz.org [dermnetnz.org]
- 11. pdf.hres.ca [pdf.hres.ca]
- 12. Toxicity Profile of Temozolomide in the Treatment of 300 Malignant Glioma Patients in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measurement of Patient-Derived Glioblastoma Cell Response to Temozolomide Using Fluorescence Lifetime Imaging of NAD(P)H - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchhub.com [researchhub.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. texaschildrens.org [texaschildrens.org]
- 17. bds.berkeley.edu [bds.berkeley.edu]
- 18. ascopubs.org [ascopubs.org]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Lomeguatrib Resistance in Glioblastoma
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating lomeguatrib resistance mechanisms in glioblastoma.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and specific inhibitor of O6-methylguanine-DNA methyltransferase (MGMT), a DNA repair protein.[1] It acts as a pseudosubstrate, transferring a bromothenyl group to the active site cysteine of MGMT.[2] This process irreversibly inactivates MGMT, which is then ubiquitinated and degraded.[2] By depleting active MGMT, this compound prevents the repair of O6-methylguanine (O6-meG) lesions induced by alkylating chemotherapeutic agents like temozolomide (TMZ), thereby aiming to restore tumor cell sensitivity to these drugs.[2][3]
Q2: How does O6-methylguanine-DNA methyltransferase (MGMT) contribute to chemotherapy resistance in glioblastoma?
A2: Temozolomide (TMZ), the standard-of-care chemotherapy for glioblastoma, exerts its cytotoxic effect primarily by creating O6-methylguanine (O6-meG) DNA adducts.[1][4] The DNA repair protein MGMT directly reverses this damage by transferring the methyl group from the O6 position of guanine to one of its own cysteine residues in a "suicide" reaction.[2][5] This action repairs the DNA before the lesion can trigger cell death pathways.[6] In glioblastoma, high expression of MGMT (often due to an unmethylated promoter) allows tumor cells to efficiently repair TMZ-induced damage, leading to significant chemoresistance.[1][5][7]
Q3: What are the primary mechanisms of resistance to this compound-based therapies?
A3: While this compound effectively inhibits MGMT, glioblastoma cells can exhibit resistance through several MGMT-independent pathways. The most clinically significant of these is the deficiency in the DNA Mismatch Repair (MMR) system.[2][4] Other contributing factors can include the Base Excision Repair (BER) pathway and activation of pro-survival signaling cascades.[8][9]
Q4: How does the Mismatch Repair (MMR) pathway influence this compound efficacy?
A4: For TMZ to be cytotoxic in MGMT-depleted cells, a functional MMR pathway is crucial. After the cell replicates its DNA, the O6-meG lesion incorrectly pairs with thymine (T) instead of cytosine (C). The MMR system (involving proteins like MSH2, MSH6, MLH1, and PMS2) recognizes this O6-meG:T mispair.[1][10] It then attempts to "correct" the error by excising the newly synthesized strand containing the thymine. However, it repeatedly inserts another thymine opposite the persistent O6-meG. This leads to futile cycles of DNA repair, which cause DNA double-strand breaks, activate cell cycle checkpoints, and ultimately trigger apoptosis (cell death).[8][11][12]
If the MMR pathway is deficient (due to mutation or epigenetic silencing of key MMR proteins), the O6-meG:T mispairs are not recognized.[2][4] The cell tolerates these lesions, avoids the futile repair cycles, and does not undergo apoptosis, rendering it resistant to TMZ even in the absence of MGMT activity.[2][12] This makes MGMT inhibition by this compound ineffective.[2]
Q5: Have clinical trials of this compound in combination with TMZ been successful?
A5: Despite promising preclinical data, clinical trials combining this compound with TMZ did not demonstrate a significant survival benefit in patients.[4][13] A key reason for this is believed to be the high prevalence of MMR deficiency and other alternative resistance mechanisms in tumors that can bypass the effects of MGMT inhibition.[2][4]
Troubleshooting Guide for In Vitro Experiments
| Problem | Possible Cause | Recommended Action |
| This compound fails to sensitize MGMT-expressing glioblastoma cells to TMZ. | 1. Ineffective MGMT Depletion: this compound concentration or pre-incubation time is suboptimal. | 1. Optimize Protocol: Perform a dose-response and time-course experiment to confirm MGMT depletion via Western Blot. A concentration of ~1 µM is often effective for radiosensitization.[1][14][15] Ensure sufficient pre-incubation time (e.g., >6 hours) before adding TMZ.[1] |
| 2. Mismatch Repair (MMR) Deficiency: The cell line has a deficient MMR pathway, making it tolerant to O6-meG lesions regardless of MGMT status.[2][4] | 2. Assess MMR Status: Use Western Blot to check for the expression of key MMR proteins (MSH2, MSH6, MLH1, PMS2). Alternatively, use microsatellite instability (MSI) analysis.[16] | |
| High variability or unexpected results in radiosensitization experiments. | Dose-Dependent Biphasic Effect: this compound has been shown to have a dose-dependent effect. Low concentrations (~1 µM) can be radiosensitizing, while higher concentrations (~20 µM) may be radioprotective or increase resistance.[1][14][15][17] | Perform Dose-Response Curve: Test a range of this compound concentrations in your clonogenic survival assay to determine the optimal radiosensitizing dose for your specific cell line. |
| Cells show resistance despite confirmed MGMT inhibition and functional MMR. | 1. Upregulation of Base Excision Repair (BER): The BER pathway can repair other TMZ-induced lesions like N7-methylguanine and N3-methyladenine, contributing to cell survival.[8][11] | 1. Investigate BER Pathway: Assess the expression and activity of key BER proteins (e.g., PARP1, DNA polymerase-β).[8] Consider co-treatment with a PARP inhibitor.[4][13] |
| 2. Activation of Pro-Survival Signaling: Pathways like PI3K/Akt/NRF2 can promote cell survival and drug resistance.[7][8] | 2. Profile Signaling Pathways: Use Western Blot to check the phosphorylation status of key signaling proteins like Akt. Consider using inhibitors for these pathways in combination experiments. |
Quantitative Data Summary
Table 1: Dose-Dependent Effects of this compound on Glioblastoma Cells
| Concentration | Primary Effect | Experimental Observation | Cell Lines Studied | Citation |
| 1 µM | Radiosensitization | Significantly increased sensitivity to ionizing radiation. | T98G, LN18, U118 | [1][14][15][17] |
| 5-20 µM | MGMT Inhibition | Significant decrease in MGMT protein levels. | GSC23, GSC274 | [18] |
| 20 µM | Radioprotection / Increased Radioresistance | Reduced the radiosensitizing effect and in some cases increased resistance compared to radiation alone. | T98G, LN18, U118 | [1][14][15][17] |
| 20 µM | Cell Cycle Arrest | Reduced radiation-induced G2/M arrest. | T98G, LN18, U118 | [1][14] |
Table 2: Key Proteins in this compound Resistance Pathways
| Pathway | Protein | Function in Resistance |
| Direct Repair | MGMT | Removes O6-meG adducts from DNA, directly reversing TMZ damage.[2][5] |
| Mismatch Repair (MMR) | MSH2, MSH6, MLH1, PMS2 | Deficiency in these proteins prevents recognition of O6-meG:T mispairs, avoiding apoptosis and leading to resistance.[2][4][10] |
| Base Excision Repair (BER) | PARP1, DNA Pol β, APNG | Repairs other TMZ-induced DNA lesions, contributing to overall cell survival.[8][9][19] |
| Pro-Survival Signaling | Akt, NRF2 | Activation of these pathways promotes cell survival, drug detoxification, and DNA repair, overriding apoptotic signals.[7][8] |
Visualizations and Workflows
Caption: Mechanism of TMZ action and MGMT-mediated DNA repair leading to chemoresistance.
References
- 1. This compound Increases the Radiosensitivity of MGMT Unmethylated Human Glioblastoma Multiforme Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of DNA repair with MGMT pseudosubstrates: phase I study of this compound in combination with dacarbazine in patients with advanced melanoma and other solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of this compound-temozolomide combination on MGMT promoter methylation and expression in primary glioblastoma tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overcoming Temozolomide Resistance in Glioblastoma via Enhanced NAD+ Bioavailability and Inhibition of Poly-ADP-Ribose Glycohydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Molecular mechanisms of temozolomide resistance in glioblastoma multiforme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Mechanisms of temozolomide resistance in glioblastoma - a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Complex DNA repair pathways as possible therapeutic targets to overcome temozolomide resistance in glioblastoma [frontiersin.org]
- 10. Frontiers | Immune escape and resistance to immunotherapy in mismatch repair deficient tumors [frontiersin.org]
- 11. sciencedaily.com [sciencedaily.com]
- 12. The role of DNA mismatch repair in drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. portal.fis.tum.de [portal.fis.tum.de]
- 15. This compound Increases the Radiosensitivity of MGMT Unmethylated Human Glioblastoma Multiforme Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scholars.northwestern.edu [scholars.northwestern.edu]
- 17. This compound Increases the Radiosensitivity of MGMT Unmethylated Human Glioblastoma Multiforme Cell Lines - ProQuest [proquest.com]
- 18. academic.oup.com [academic.oup.com]
- 19. Complex DNA repair pathways as possible therapeutic targets to overcome temozolomide resistance in glioblastoma | Semantic Scholar [semanticscholar.org]
Technical Support Center: Enhancing the In Vivo Bioavailability of Lomeguatrib
Welcome to the technical support center for lomeguatrib. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the in vivo bioavailability of this compound, a potent O6-methylguanine-DNA methyltransferase (MGMT) inhibitor.[1][2][3] Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research and development efforts.
Understanding this compound and its Mechanism of Action
This compound exerts its therapeutic effect by inhibiting MGMT, a key DNA repair protein that removes alkyl groups from the O6 position of guanine.[4][5] By inhibiting MGMT, this compound sensitizes tumor cells to the cytotoxic effects of alkylating chemotherapeutic agents like temozolomide.[2][6][7] Resistance to these agents is often mediated by high levels of MGMT activity in cancer cells.[4]
Caption: Mechanism of MGMT inhibition by this compound.
Troubleshooting Guide: Addressing Poor Bioavailability of this compound
This guide addresses common issues encountered during in vivo experiments with this compound that may be related to its bioavailability.
| Problem | Potential Cause | Recommended Solution |
| Low or variable plasma concentrations of this compound after oral administration. | Poor aqueous solubility: this compound's chemical structure suggests it may have low water solubility, limiting its dissolution in the gastrointestinal (GI) tract. | Formulation Strategies: • Particle Size Reduction: Decrease the particle size of the this compound powder through micronization or nanocrystal technology to increase the surface area for dissolution.[8] • Solid Dispersions: Create a solid dispersion of this compound in a hydrophilic polymer matrix (e.g., PVP, HPMC, PEG) to enhance its dissolution rate.[4][9] This can be achieved through techniques like spray drying or hot-melt extrusion. • Lipid-Based Formulations: Formulate this compound in a self-emulsifying drug delivery system (SEDDS) or other lipid-based carriers to improve its solubilization in the GI fluids.[1][5] |
| Low permeability: The drug may have difficulty crossing the intestinal epithelium. | Permeability Assessment: • Conduct an in vitro Caco-2 permeability assay to determine the apparent permeability coefficient (Papp) of this compound.[2][6][10][11] Formulation with Permeation Enhancers: • If permeability is confirmed to be low, consider incorporating safe and effective permeation enhancers into the formulation. | |
| First-pass metabolism: this compound may be extensively metabolized in the liver before reaching systemic circulation. | In Vitro Metabolism Studies: • Use liver microsomes or hepatocytes to assess the metabolic stability of this compound. Route of Administration: • If first-pass metabolism is significant, consider alternative routes of administration for preclinical studies, such as intravenous (IV) or intraperitoneal (IP) injection, to bypass the liver.[12] | |
| Inconsistent therapeutic efficacy in animal models despite consistent dosing. | Food effect: The presence or absence of food in the GI tract can significantly alter the absorption of some drugs. | Standardize Feeding Schedule: • Ensure a consistent fasting or fed state for all animals in your study. For oral gavage, a fasting period of 4-6 hours is often recommended. |
| Improper oral gavage technique: Incorrect administration can lead to dosing errors or aspiration. | Refine Gavage Technique: • Ensure personnel are properly trained in oral gavage techniques for the specific animal model.[13][14][15][16] Use appropriate gavage needle sizes and verify proper placement. |
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound?
A1: While comprehensive aqueous solubility data for this compound is not widely published, it is known to be soluble in DMSO up to 100 mM. For in vivo oral formulations, it is often prepared as a suspension.[17][18] Researchers should experimentally determine its solubility in relevant biorelevant media (e.g., simulated gastric and intestinal fluids).
Q2: How can I prepare a this compound formulation for oral administration in mice?
A2: A common approach for preclinical oral dosing of poorly soluble compounds is to prepare a suspension. A typical vehicle for this compound in mice is a mixture of corn oil and 20% DMSO in PBS.[12] It is crucial to ensure the suspension is homogeneous before each administration. For improved bioavailability, consider the formulation strategies mentioned in the troubleshooting guide.
Q3: What in vitro models can predict the in vivo oral absorption of this compound?
A3: The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal permeability.[2][6][10][11][19] This assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier with properties similar to the intestinal epithelium.
Q4: Are there any known drug-drug interactions that could affect this compound's bioavailability?
A4: There is limited public information on specific drug-drug interactions affecting this compound's bioavailability. However, co-administration with drugs that alter gastric pH (e.g., proton pump inhibitors) or affect drug transporters could potentially impact its absorption.[20]
Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay
This protocol outlines the general steps for assessing the intestinal permeability of this compound using the Caco-2 cell model.
Caption: Workflow for a Caco-2 permeability assay.
Methodology:
-
Cell Culture:
-
Monolayer Integrity Assessment:
-
Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayers to ensure the integrity of the tight junctions.[11]
-
-
Permeability Assay (Apical to Basolateral - A to B):
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Add the this compound dosing solution to the apical (A) compartment.
-
Add fresh transport buffer to the basolateral (B) compartment.
-
Incubate at 37°C.
-
At predetermined time points, collect samples from the basolateral compartment and replace with fresh buffer.
-
-
Permeability Assay (Basolateral to Apical - B to A) for Efflux Assessment:
-
Add the this compound dosing solution to the basolateral (B) compartment.
-
Add fresh transport buffer to the apical (A) compartment.
-
Collect samples from the apical compartment at the same time points.
-
-
Sample Analysis:
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
Determine the efflux ratio (Papp(B-A) / Papp(A-B)) to assess if this compound is a substrate for efflux transporters.[19]
-
Protocol 2: In Vivo Oral Bioavailability Study in Mice
This protocol provides a general framework for conducting an oral bioavailability study of a this compound formulation in mice.
Caption: Workflow for an in vivo oral bioavailability study.
Methodology:
-
Animal Handling and Dosing:
-
Use an appropriate strain and age of mice.
-
Fast the animals overnight with free access to water before dosing.
-
Prepare the this compound formulation (e.g., suspension in a suitable vehicle) and ensure homogeneity.
-
Accurately weigh each animal to calculate the correct dose volume.
-
Administer the formulation via oral gavage using a suitable gavage needle.[3][14][15]
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Use an appropriate blood collection method (e.g., tail vein, saphenous vein, or terminal cardiac puncture).
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Pharmacokinetic Analysis:
-
Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).
-
If an intravenous dose group is included, the absolute oral bioavailability can be calculated.
-
Quantitative Data Summary
The following table summarizes key quantitative data for this compound found in the literature.
| Parameter | Value | Assay/Conditions | Reference |
| IC50 (MGMT inhibition) | 9 nM | Cell-free assay | [1][3] |
| ~6 nM | MCF-7 cells | [1] | |
| In Vivo MGMT Inactivation | Complete inactivation within 2 hours | 20 mg/kg i.p. in MCF-7 xenografts | [4] |
| Solubility | ≥ 50 mg/mL | In DMSO with gentle warming | [18] |
| Soluble to 100 mM | In DMSO | ||
| Oral Dose in Clinical Trials | 20 to 160 mg (single dose) | Phase 0 trial in various cancers | [26] |
| 10 to 40 mg/m² (days 1-5) | Phase I trial with temozolomide | [27] | |
| Pharmacokinetics (Human) | |||
| Tmax (oral) | ~1-2 hours | Phase I trial | [27][28][29] |
| t1/2 (oral) | ~2-4 hours | Phase I trial | [27][28][29] |
Disclaimer: This technical support center provides information for research purposes only and is not a substitute for professional scientific guidance. Researchers should always adhere to institutional and regulatory guidelines for laboratory and animal studies.
References
- 1. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 3. ouv.vt.edu [ouv.vt.edu]
- 4. jneonatalsurg.com [jneonatalsurg.com]
- 5. [PDF] Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems | Semantic Scholar [semanticscholar.org]
- 6. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 11. caco-2 cell permeability assay for intestinal absorption .pptx [slideshare.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. iacuc.wsu.edu [iacuc.wsu.edu]
- 15. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 16. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. glpbio.com [glpbio.com]
- 19. Caco-2 Permeability | Evotec [evotec.com]
- 20. "FORMULATION STRATEGIES TO IMPROVE BIOAVAILABILITY AND ORAL ABSORPTION " by Henis J. Patel [scholar.stjohns.edu]
- 21. researchgate.net [researchgate.net]
- 22. Development and validation of an HPLC method for quantification of dolutegravir in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Validated HPLC method for determination of temozolomide in human plasma. | Semantic Scholar [semanticscholar.org]
- 24. Validated HPLC method for determination of temozolomide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Tumour O6-methylguanine-DNA methyltransferase inactivation by oral this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 27. This compound, a potent inhibitor of O6-alkylguanine-DNA-alkyltransferase: phase I safety, pharmacodynamic, and pharmacokinetic trial and evaluation in combination with temozolomide in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
Lomeguatrib Off-Target Effects: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of Lomeguatrib. While this compound is known as a highly potent and specific inhibitor of O⁶-methylguanine-DNA methyltransferase (MGMT), unexpected experimental results may arise, particularly at higher concentrations.[1][2] This guide focuses on addressing these potential issues and provides workflows for investigating them.
Frequently Asked Questions (FAQs)
Q1: My cells are showing unexpected toxicity or a phenotype that is inconsistent with MGMT inhibition after this compound treatment. Could this be an off-target effect?
A1: While this compound is highly specific for MGMT, unexpected phenotypes could indicate off-target effects, especially at high concentrations.[1][3] Studies have shown that this compound's effects can be dose-dependent. For instance, in glioblastoma cell lines, low concentrations (1 µM) led to radiosensitization, while high concentrations (20 µM) resulted in increased radioresistance.[1][4]
Troubleshooting Steps:
-
Confirm On-Target Effect: First, verify that MGMT is being effectively inhibited at your chosen concentration. You can do this via Western Blot to confirm the depletion of MGMT protein.[1]
-
Perform a Dose-Response Curve: Test a wide range of this compound concentrations (e.g., from 10 nM to 50 µM) to determine if the unexpected phenotype is dose-dependent. This can help distinguish a specific off-target effect from general cytotoxicity.
-
Use a Rescue Experiment: If you hypothesize a specific off-target (e.g., a kinase), try to rescue the phenotype by co-administering an agonist for that pathway or using a more specific inhibitor for comparison.
-
Consult the Workflow: Follow the general troubleshooting workflow outlined below to systematically investigate the potential off-target effect.
Q2: What are the known off-target interactions for this compound and at what concentrations do they occur?
A2: The publically available literature extensively characterizes this compound as a specific MGMT inactivator with minimal toxicity when used alone.[5] Specific molecular off-targets (e.g., other enzymes or receptors) are not well-documented. However, phenotypic data suggests that off-target effects may emerge at higher concentrations. For example, reduced cell viability has been observed at concentrations of 20 µM and 40 µM in some studies, while concentrations up to 10 µM had no such effect.[1] The primary dose-limiting toxicity observed in clinical trials, myelosuppression, is consistently attributed to the combination therapy with DNA alkylating agents like temozolomide, not this compound alone.[5][6]
Q3: How can I experimentally determine if this compound is interacting with other proteins in my specific cell model?
A3: To identify novel off-targets in your experimental system, you can use several unbiased, large-scale techniques:
-
Kinase Profiling: Screen this compound against a panel of kinases to see if it has any inhibitory activity. This is a common approach to identify off-target kinase interactions.[7]
-
Proteome-wide Thermal Shift Assays (CETSA/MS-CETSA): This method can identify direct protein targets of a compound in intact cells or cell lysates by measuring changes in protein thermal stability upon drug binding.
-
Affinity Chromatography-Mass Spectrometry: Immobilize this compound on a resin and use it to "pull down" interacting proteins from a cell lysate, which are then identified by mass spectrometry.
Detailed protocols and workflows for these approaches are provided in the sections below.
Quantitative Data Summary
The following table summarizes key quantitative values reported for this compound in research literature.
| Parameter | Value | Assay / Context | Reference |
| On-Target Potency | |||
| IC₅₀ (MGMT) | 9 nM | Cell-free assay (HeLa S3 extracts) | [3] |
| IC₅₀ (MGMT) | ~6 nM | Cellular assay (MCF-7 cells) | [3] |
| Phenotypic Effects (In Vitro) | |||
| Radiosensitizing Concentration | 1 µM | Clonogenic survival assay (Glioblastoma cells) | [1][4] |
| Radioprotective Concentration | 20 µM | Clonogenic survival assay (Glioblastoma cells) | [1][4] |
| Reduced Cell Viability | 20 µM - 40 µM | Cell proliferation/viability assays | [1] |
| No Effect on Cell Viability | 1.25 µM - 10 µM | Cell proliferation/viability assays | [1] |
Troubleshooting and Experimental Workflows
If you observe an unexpected phenotype, the following workflow can guide your investigation.
Key Experimental Protocols
Protocol 1: General Kinase Profiling Assay
This protocol provides a general workflow for screening this compound against a commercial kinase panel to identify potential off-target interactions.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. From this, create serial dilutions for the assays.
-
Assay Plate Preparation: Use a multi-well plate (e.g., 384-well). Add the specific kinase, its substrate, and ATP to each well as specified by the vendor. Add this compound at the desired final concentration. Include positive (known inhibitor) and negative (DMSO vehicle) controls.
-
Kinase Reaction: Incubate the plate at 30°C for the recommended time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Detection: Stop the reaction and measure the remaining ATP using a detection reagent (e.g., ADP-Glo™, Promega).[7] The signal, typically luminescence, is inversely proportional to kinase activity.
-
Data Analysis:
-
Normalize the data using the positive and negative controls.
-
Calculate the percent inhibition for this compound at the screening concentration.
-
For validated hits, plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) - Western Blot Method
CETSA is used to verify direct target engagement in intact cells. It relies on the principle that a protein becomes more thermally stable when bound to a ligand.
Methodology:
-
Cell Treatment: Culture your cells of interest to ~80% confluency. Treat one group with a high concentration of this compound (e.g., 20 µM) and a control group with vehicle (DMSO) for 2-4 hours.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in a buffer appropriate for downstream analysis, often with protease inhibitors.
-
Heat Shock: Aliquot the cell suspension from each group into multiple PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 65°C in 2-3°C increments) for 3 minutes, followed by cooling at 4°C for 3 minutes. Leave one aliquot from each group at room temperature (this is the non-heated control).
-
Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath). Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Western Blot Analysis:
-
Collect the supernatant (soluble fraction) from each sample.
-
Normalize protein concentration across all samples using a BCA or Bradford assay.
-
Run the samples on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Probe with a primary antibody against MGMT (as a positive control for engagement) and a primary antibody against a suspected off-target protein.
-
-
Data Analysis:
-
Quantify the band intensity for each temperature point.
-
Plot the percentage of soluble protein relative to the non-heated control against the temperature for both the vehicle- and this compound-treated groups.
-
A rightward shift in the melting curve for the this compound-treated sample indicates thermal stabilization and suggests direct binding of this compound to the protein of interest.
-
References
- 1. This compound Increases the Radiosensitivity of MGMT Unmethylated Human Glioblastoma Multiforme Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. preprints.org [preprints.org]
- 5. This compound, a potent inhibitor of O6-alkylguanine-DNA-alkyltransferase: phase I safety, pharmacodynamic, and pharmacokinetic trial and evaluation in combination with temozolomide in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A phase I study of extended dosing with this compound with temozolomide in patients with advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]
Technical Support Center: Measuring Lomeguatrib-Induced MGMT Degradation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Lomeguatrib and its effects on O6-methylguanine-DNA methyltransferase (MGMT). This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist you in accurately measuring this compound-induced MGMT degradation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound-induced MGMT degradation?
This compound acts as a pseudosubstrate for MGMT.[1] It irreversibly transfers its 6-(4-bromo-2-thienyl)methoxy group to the active site cysteine residue of the MGMT protein.[1] This inactivation renders the MGMT protein non-functional.[2] The inactivated MGMT protein is then recognized by the cellular machinery, ubiquitinated, and targeted for degradation by the proteasome.[2][3][4] This process is often referred to as the ubiquitin-proteasome pathway (UPP).[5]
Q2: What are the common methods to measure MGMT protein levels after this compound treatment?
The most common methods to quantify MGMT protein levels include Western Blotting, Enzyme-Linked Immunosorbent Assay (ELISA), and biochemical activity assays.[1][3][6] Western blotting allows for the visualization and semi-quantitative analysis of MGMT protein.[3][6][7] ELISA provides a quantitative measurement of total MGMT protein levels.[1] Biochemical assays measure the activity of the MGMT protein, which is a functional readout of its presence.[1] Flow cytometry can also be used for quantitative analysis of MGMT protein in single cells.[5][8][9]
Q3: How quickly can I expect to see MGMT degradation after this compound treatment?
The kinetics of MGMT degradation can vary depending on the cell line and the concentration of this compound used. In some human glioblastoma cell lines, a decrease in MGMT protein can be observed as early as 4 hours after treatment.[3][4][6] In other cell lines, significant inhibition may become more apparent after 24 hours of treatment.[3][4] In vivo, complete inactivation of MGMT in xenografts has been observed within 2 hours of dosing.[10]
Q4: Does this compound treatment affect MGMT promoter methylation?
No, this compound-induced MGMT degradation is a post-translational event. Studies have shown that the combination of this compound and temozolomide does not change the methylation status of the MGMT promoter.[11]
Q5: What are appropriate controls for my experiment?
-
Vehicle Control: Treat cells with the same vehicle (e.g., DMSO) used to dissolve this compound at the same final concentration.
-
Untreated Control: Cells that do not receive any treatment.
-
Positive Control (for degradation): A known concentration and duration of this compound treatment that has been shown to induce MGMT degradation in your cell line or a similar one.
-
Negative Control (for antibody specificity): For techniques like Western Blot and Immunofluorescence, use cell lysates from an MGMT-null cell line or cells treated with MGMT siRNA to confirm antibody specificity.[12]
Troubleshooting Guides
Western Blotting
| Issue | Possible Cause | Recommendation |
| No or weak MGMT band | Insufficient protein loading. | Ensure you are loading an adequate amount of total protein (typically 20-50 µg of whole-cell extract). |
| Low MGMT expression in the cell line. | Some cell lines have inherently low MGMT levels. Confirm MGMT expression in your cell line through literature or qPCR. | |
| Inefficient protein transfer. | Verify transfer efficiency by staining the membrane with Ponceau S after transfer.[7] | |
| Primary antibody issue. | Use a validated anti-MGMT antibody at the recommended dilution. Incubate the primary antibody overnight at 4°C for enhanced signal. | |
| High background | Insufficient blocking. | Block the membrane for at least 1 hour at room temperature with 5% non-fat dry milk or BSA in TBST. |
| Insufficient washing. | Increase the number and duration of washes with TBST after primary and secondary antibody incubations. | |
| Antibody concentration too high. | Titrate your primary and secondary antibodies to determine the optimal concentration. | |
| Multiple non-specific bands | Antibody is not specific. | Use a well-characterized monoclonal antibody.[13] Validate the antibody with a positive control (e.g., lysate from a high MGMT-expressing cell line) and a negative control (e.g., MGMT-null cell lysate or siRNA-treated lysate). |
| Protein degradation. | Prepare cell lysates with fresh protease inhibitors. | |
| Inconsistent band intensity | Uneven protein loading. | Use a loading control (e.g., β-actin, GAPDH) to normalize for protein loading. |
| Inconsistent transfer. | Ensure uniform contact between the gel and the membrane during transfer. |
Immunofluorescence
| Issue | Possible Cause | Recommendation |
| No or weak signal | Low antigen abundance. | MGMT may be a low-abundance protein. Consider using a signal amplification method. |
| Inappropriate fixation. | The choice of fixative can impact antigen recognition. Test different fixation methods (e.g., paraformaldehyde, methanol). | |
| Antibody cannot access the epitope. | Perform antigen retrieval to unmask the epitope. | |
| High background | Insufficient blocking or washing. | Use a suitable blocking buffer (e.g., with serum from the secondary antibody host species) and perform thorough washes. |
| Non-specific antibody binding. | Titrate the primary antibody and use a high-quality secondary antibody. | |
| Autofluorescence | Intrinsic fluorescence of cells or tissue. | Use an autofluorescence quenching reagent or select fluorophores in a spectral range that avoids autofluorescence.[14] |
Quantitative Data Summary
The following tables summarize quantitative data on the effects of this compound on MGMT levels from various studies.
Table 1: this compound-Induced MGMT Inactivation in Tumors
| Tumor Type | This compound Dose for Consistent Inactivation | Mean Total MGMT Level (fmol/mg protein ± SD) |
| Prostate Cancer | 120 mg | 554 ± 404 |
| CNS Tumors | 160 mg | 87.4 ± 40.3 |
| Colorectal Cancer | 120 mg | 244 ± 181 |
| Data sourced from a clinical study on oral this compound administration.[1] |
Table 2: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line/System |
| IC50 (inhibition of activity) | 0.009 µM (9 nM) | Cell-free extracts from HeLa S3 cells |
| IC50 (inhibition of activity) | ~6 nM | MCF-7 cells |
| Data indicates the potent inhibitory activity of this compound on MGMT.[15] |
Experimental Protocols
Protocol 1: Western Blotting for MGMT Degradation
This protocol is a standard method for detecting and semi-quantifying MGMT protein levels in cell lysates.[16][17]
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels (e.g., 4-12% Bis-Tris)
-
Nitrocellulose or PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibody (anti-MGMT)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
TBST (Tris-buffered saline with 0.1% Tween-20)
Procedure:
-
Cell Lysis:
-
Treat cells with this compound at desired concentrations and time points. Include vehicle-treated and untreated controls.
-
Wash cells with ice-cold PBS and lyse with lysis buffer containing protease inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE:
-
Prepare protein samples by adding Laemmli buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein (e.g., 50 µg) per lane onto an SDS-PAGE gel. Include a molecular weight marker.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary anti-MGMT antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an imaging system or X-ray film.
-
-
Analysis:
-
Quantify band intensities using densitometry software. Normalize the MGMT signal to a loading control (e.g., β-actin or GAPDH).
-
Protocol 2: Immunofluorescence for MGMT Localization
This protocol allows for the visualization of MGMT protein within cells and can show changes in its localization or overall levels.[18][19]
Materials:
-
Cells grown on coverslips
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody (anti-MGMT)
-
Fluorophore-conjugated secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on sterile coverslips in a culture dish.
-
Treat cells with this compound as required.
-
-
Fixation:
-
Wash cells with PBS.
-
Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization:
-
Incubate cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash three times with PBS.
-
-
Blocking:
-
Block with blocking buffer for 1 hour at room temperature.
-
-
Antibody Staining:
-
Incubate with the primary anti-MGMT antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Counterstaining and Mounting:
-
Incubate with DAPI for 5 minutes to stain the nuclei.
-
Wash with PBS.
-
Mount the coverslip onto a microscope slide using an anti-fade mounting medium.
-
-
Imaging:
-
Visualize the cells using a fluorescence or confocal microscope.
-
Visualizations
Below are diagrams illustrating key concepts and workflows related to the measurement of this compound-induced MGMT degradation.
Caption: Mechanism of this compound-induced MGMT degradation.
Caption: Experimental workflow for Western Blotting.
Caption: Troubleshooting logic for weak Western Blot signal.
References
- 1. Tumour O6-methylguanine-DNA methyltransferase inactivation by oral this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of DNA repair with MGMT pseudosubstrates: phase I study of this compound in combination with dacarbazine in patients with advanced melanoma and other solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Increases the Radiosensitivity of MGMT Unmethylated Human Glioblastoma Multiforme Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Absence of the MGMT protein as well as methylation of the MGMT promoter predict the sensitivity for temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein Quantitation Using Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 9. Quantification of proteins by flow cytometry: Quantification of human hepatic transporter P-gp and OATP1B1 using flow cytometry and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Effect of this compound-temozolomide combination on MGMT promoter methylation and expression in primary glioblastoma tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The nanoprodrug of polytemozolomide combines with MGMT siRNA to enhance the effect of temozolomide in glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. Immunofluorescence protocol for localizing protein targets in brain tissue from diverse model and non-model mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. origene.com [origene.com]
- 17. Western Blot Protocol | Proteintech Group [ptglab.com]
- 18. researchgate.net [researchgate.net]
- 19. m.youtube.com [m.youtube.com]
Lomeguatrib Technical Support Center: In Vitro Experimentation Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of Lomeguatrib in in vitro experiments. Detailed troubleshooting guides and frequently asked questions (FAQs) are presented in a clear question-and-answer format to address common challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is highly soluble in Dimethyl Sulfoxide (DMSO).[1][2][3] It is practically insoluble in water and ethanol.[1][3] For in vitro experiments, preparing a concentrated stock solution in DMSO is the standard practice.
Q2: I am observing precipitation when diluting my this compound stock solution in aqueous media. How can I prevent this?
A2: Precipitation upon dilution of a DMSO stock solution into aqueous buffers or cell culture media is a common issue due to the poor aqueous solubility of this compound. To mitigate this:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically not exceeding 0.5%, to avoid solvent-induced cytotoxicity. Some studies have used final DMSO concentrations as low as 0.3%.[4][5]
-
Serial Dilutions: Perform serial dilutions of your high-concentration DMSO stock solution in DMSO first to get closer to your final desired concentration before the final dilution step into the aqueous medium.
-
Vortexing/Mixing: When making the final dilution, add the this compound-DMSO solution to the aqueous medium dropwise while vortexing or gently mixing to facilitate rapid dissolution and prevent localized high concentrations that can lead to precipitation.
-
Sonication: Gentle sonication can be used to aid in the dissolution of this compound.[3]
-
Warming: Gentle warming to 37°C can also help to increase solubility.[6]
Q3: What is the optimal concentration of this compound to use in my cell-based assay?
A3: The optimal concentration of this compound is cell-line dependent and also depends on the specific experimental goals.
-
MGMT Inhibition: this compound is a potent inhibitor of O6-methylguanine-DNA methyltransferase (MGMT), with IC50 values in the nanomolar range (e.g., ~6 nM in MCF-7 cells and 9 nM in cell-free extracts from HeLa S3 cells).[1][2][3]
-
Sensitization to Alkylating Agents: For sensitizing cancer cells to alkylating agents like temozolomide (TMZ), concentrations typically range from the low micromolar to mid-micromolar range. For instance, studies have used 1 µM and 20 µM in glioblastoma cell lines.[4][5][7] A concentration of 10 µM has been used in MCF-7 cells.[8]
-
Concentration-Dependent Effects: Be aware that this compound can have concentration-dependent effects. For example, in one study with glioblastoma cell lines, a low concentration (1 µM) led to radiosensitization, while a high concentration (20 µM) resulted in a radioprotective effect.[4][5] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental setup.
Q4: How long should I pre-incubate my cells with this compound before adding a second agent (e.g., temozolomide)?
A4: The pre-incubation time is critical to ensure sufficient depletion of the MGMT protein.
-
Time Course Studies: Western blot analysis in some glioblastoma cell lines has shown a decrease in MGMT protein levels as early as 4 hours after this compound treatment.[4][5] In other cell lines, inhibition was visible after 24 hours.[4][5]
-
Recommended Pre-incubation: A pre-incubation period of 2 to 24 hours is commonly used.[4][5][8] A 2-hour pre-incubation has been shown to be effective in some models.[8] However, a 24-hour pre-incubation is also frequently used to ensure maximal MGMT depletion.[4][5][7] The optimal time should be determined empirically for your cell line of interest.
Q5: What is the stability of this compound in solution?
A5:
-
Powder: As a powder, this compound is stable for years when stored at -20°C.[3][8]
-
DMSO Stock Solution: When dissolved in DMSO, stock solutions are stable for up to 2 years when stored at -80°C and for 1 year at -20°C.[8] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.[6]
-
Working Solutions: Working solutions diluted in cell culture media should be prepared fresh for each experiment.[3]
Quantitative Data Summary
For ease of reference, the solubility and key inhibitory concentrations of this compound are summarized in the table below.
| Parameter | Solvent/Condition | Value | Reference |
| Solubility | DMSO | ≥50 mg/mL | [1][6] |
| DMSO | 32.62 mg/mL (100 mM) | [2] | |
| DMSO | 55 mg/mL (168.62 mM) | [3] | |
| Water | Insoluble or slightly soluble | [1][3] | |
| Ethanol | Insoluble or slightly soluble | [1][3] | |
| IC50 (MGMT Inhibition) | Cell-free extracts (HeLa S3) | 0.009 µM (9 nM) | [2][8] |
| MCF-7 cells | ~6 nM | [1][3][8] | |
| Raji cells | 10 nM | [3] |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
-
Materials: this compound powder (Molecular Weight: 326.17 g/mol ), anhydrous DMSO, sterile microcentrifuge tubes.
-
Calculation: To prepare a 10 mM stock solution, weigh out 3.26 mg of this compound.
-
Dissolution: Add 1 mL of anhydrous DMSO to the 3.26 mg of this compound powder in a sterile microcentrifuge tube.
-
Mixing: Vortex the solution until the powder is completely dissolved. Gentle warming to 37°C or sonication can be used to aid dissolution if necessary.[3][6]
-
Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes and store at -80°C for long-term storage (up to 2 years) or -20°C for shorter-term storage (up to 1 year).[8]
In Vitro Cytotoxicity Assay (e.g., MTT Assay) to Assess Sensitization to Temozolomide
-
Cell Seeding: Plate your cells of interest (e.g., MCF-7 or a glioblastoma cell line) in a 96-well plate at a predetermined optimal density and allow them to attach overnight (24 hours).[8]
-
This compound Pre-treatment: Prepare fresh dilutions of this compound from your DMSO stock solution in cell culture medium. The final DMSO concentration should not exceed 0.5%.[4][5] Remove the old medium from the cells and add the medium containing the desired concentrations of this compound. A vehicle control (medium with the same final concentration of DMSO) must be included. Incubate for the desired pre-treatment time (e.g., 2 to 24 hours).[4][5][8]
-
Co-treatment with Temozolomide (TMZ): Following the this compound pre-incubation, add varying concentrations of TMZ to the wells. Include control wells with this compound alone, TMZ alone, and vehicle control.
-
Incubation: Incubate the cells for a period that allows for the assessment of cytotoxicity, typically 4-5 days for an MTT assay.[8]
-
MTT Assay:
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine the IC50 values for TMZ with and without this compound.
Visualizations
Caption: Workflow for preparing this compound and conducting an in vitro cytotoxicity assay.
Caption: Mechanism of action of this compound in inhibiting MGMT-mediated DNA repair.
References
- 1. apexbt.com [apexbt.com]
- 2. This compound | DNA Methyltransferases | Tocris Bioscience [tocris.com]
- 3. This compound | DNA Alkylation | DNA Methyltransferase | TargetMol [targetmol.com]
- 4. This compound Increases the Radiosensitivity of MGMT Unmethylated Human Glioblastoma Multiforme Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. glpbio.com [glpbio.com]
- 7. academic.oup.com [academic.oup.com]
- 8. medchemexpress.com [medchemexpress.com]
Validation & Comparative
Lomeguatrib: A Comparative Guide to its Efficacy in MGMT-Methylated vs. Unmethylated Tumors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of lomeguatrib, an inhibitor of O6-methylguanine-DNA methyltransferase (MGMT), in the context of MGMT promoter methylation status. The objective is to furnish researchers, scientists, and drug development professionals with a detailed overview of this compound's mechanism, its differential impact on tumor cells based on their MGMT expression, and the experimental methodologies used to evaluate its effects.
Introduction to this compound and MGMT
This compound (also known as PaTrin-2 or O6-(4-bromothenyl)guanine) is a potent, small-molecule inhibitor of the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT).[1][2] MGMT plays a crucial role in chemoresistance to alkylating agents, such as temozolomide (TMZ) and dacarbazine, which are commonly used in the treatment of cancers like glioblastoma and melanoma.[3][4] These agents induce cytotoxic DNA lesions, primarily at the O6 position of guanine (O6-methylguanine). MGMT removes these alkyl groups, thereby repairing the DNA and diminishing the therapeutic efficacy of the drugs.[3][5]
The expression of the MGMT gene is often silenced in cancerous tissues via epigenetic methylation of its promoter region.
-
MGMT-methylated tumors: In these tumors, the MGMT promoter is hypermethylated, leading to decreased or absent MGMT protein expression. This renders the tumor cells incapable of repairing O6-alkylguanine DNA damage, making them inherently more sensitive to alkylating agents.[2]
-
MGMT-unmethylated tumors: These tumors have an unmethylated MGMT promoter and express high levels of the MGMT protein.[4] The active MGMT efficiently repairs the DNA damage caused by alkylating agents, leading to significant chemoresistance.[4][6]
This compound was developed to overcome this resistance mechanism in MGMT-unmethylated tumors by acting as a pseudosubstrate for MGMT.[7] It irreversibly transfers its bromothenyl group to the active site of the MGMT protein, leading to its inactivation and subsequent degradation.[5][8] This depletion of active MGMT is intended to sensitize MGMT-unmethylated tumors to the cytotoxic effects of alkylating chemotherapy.
Comparative Efficacy of this compound
The therapeutic strategy for this compound is predicated on the MGMT status of the tumor. Its efficacy is, therefore, best understood through a direct comparison of its effects in MGMT-methylated versus unmethylated contexts.
Preclinical Data
In vitro and in vivo preclinical studies have consistently demonstrated that this compound can sensitize MGMT-unmethylated cancer cells to alkylating agents.
In a study investigating the combination of this compound and TMZ in glioblastoma (GBM) primary cell cultures and cell lines, the combination was found to decrease MGMT expression and increase apoptosis.[1][9] The sensitivity to the combination therapy was significantly associated with the MGMT methylation status.[1][9]
Another study focused on the radiosensitizing effects of this compound in MGMT-unmethylated human glioblastoma multiforme cell lines.[4][6] The results indicated that low concentrations of this compound could significantly decrease MGMT protein levels and enhance radiosensitivity.[4][6]
| Cell Line | MGMT Status | Treatment | Effect | Reference |
| T98G (GBM) | Unmethylated | This compound (1 µM) + Radiation | Increased radiosensitivity | [4] |
| LN18 (GBM) | Unmethylated | This compound (1 µM) + Radiation | Increased radiosensitivity | [4] |
| U118 (GBM) | Unmethylated | This compound (1 µM) + Radiation | Increased radiosensitivity | [4] |
| MCF-7 (Breast) | Not Specified | This compound (10 µM) + Temozolomide | Substantially increased growth inhibitory effects of temozolomide | [1] |
| Melanoma Xenografts | Not Specified | This compound + Temozolomide | Enhanced antitumor activity | [2][7] |
Clinical Data
Clinical trials have explored the combination of this compound with alkylating agents in various solid tumors. While the primary goal was to enhance efficacy in resistant, MGMT-unmethylated tumors, the outcomes have been mixed.
A phase I study of this compound with dacarbazine in patients with advanced solid tumors, predominantly melanoma, demonstrated that this compound effectively depleted MGMT activity in peripheral blood mononuclear cells and tumor tissues.[3] However, the combination also led to increased myelosuppression.[3]
Another phase I trial of this compound in combination with temozolomide in patients with advanced solid tumors successfully established an oral dose of this compound that depleted MGMT.[10] The combination showed some clinical activity, with one complete response and several patients achieving stable disease.[10]
It is important to note that a clinical trial of this compound combined with TMZ did not demonstrate a significant benefit from MGMT inhibition.[11] This highlights the complexity of overcoming chemoresistance, which may involve multiple DNA repair pathways beyond MGMT, such as mismatch repair (MMR) and base excision repair (BER).[5][12]
| Trial Phase | Cancer Type | Treatment | Key Findings | Reference |
| Phase I | Advanced Solid Tumors | This compound + Dacarbazine | Significant MGMT depletion; increased myelosuppression. | [3] |
| Phase I | Advanced Solid Tumors | This compound + Temozolomide | Established an oral MGMT-depleting dose; modest clinical activity. | [10] |
| Not Specified | Glioblastoma | This compound + Temozolomide | Did not show a significant benefit from MGMT inhibition. | [11] |
Signaling Pathways and Experimental Workflows
MGMT DNA Repair Pathway and this compound Inhibition
The following diagram illustrates the mechanism of action of temozolomide, the role of MGMT in DNA repair, and the inhibitory effect of this compound.
Caption: Mechanism of temozolomide, MGMT repair, and this compound inhibition.
Experimental Workflow for Assessing this compound Efficacy
The following diagram outlines a typical experimental workflow to evaluate the efficacy of this compound in sensitizing cancer cells to an alkylating agent.
Caption: Workflow for evaluating this compound's chemosensitizing effects.
Experimental Protocols
Determination of MGMT Promoter Methylation Status
Accurate determination of the MGMT promoter methylation status is critical for predicting response to alkylating agents and for stratifying patients in clinical trials involving MGMT inhibitors like this compound. The two most common methods are Methylation-Specific PCR (MSP) and Pyrosequencing.
1. Methylation-Specific PCR (MSP)
MSP is a qualitative method that distinguishes between methylated and unmethylated DNA sequences.[2]
-
Principle: Genomic DNA is treated with sodium bisulfite, which converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.[13] Two pairs of primers are then used for PCR: one specific for the methylated sequence (containing CpGs) and another for the unmethylated sequence (containing UpGs, which are amplified as TpGs).[14]
-
Protocol Outline:
-
DNA Extraction: Isolate genomic DNA from tumor tissue.
-
Bisulfite Conversion: Treat the extracted DNA with a sodium bisulfite kit to convert unmethylated cytosines to uracil.
-
PCR Amplification: Perform two separate PCR reactions for each sample using the methylation-specific and unmethylation-specific primer sets.
-
Gel Electrophoresis: Visualize the PCR products on an agarose gel. The presence of a band in the reaction with methylated primers indicates MGMT promoter methylation.
-
2. Pyrosequencing
Pyrosequencing is a quantitative method that provides the percentage of methylation at specific CpG sites within the MGMT promoter.[8][15]
-
Principle: Similar to MSP, DNA is first treated with sodium bisulfite. A specific region of the MGMT promoter is then amplified by PCR using biotinylated primers. The biotinylated strand is isolated and used as a template for sequencing. The incorporation of nucleotides during sequencing generates a light signal (pyrogram), the intensity of which is proportional to the number of nucleotides incorporated. This allows for the quantification of the methylated (C) versus unmethylated (T) alleles at each CpG site.[15]
-
Protocol Outline:
-
DNA Extraction and Bisulfite Conversion: As with MSP.
-
PCR Amplification: Amplify the target region of the MGMT promoter using a biotinylated primer.
-
Sequencing Template Preparation: Isolate the biotinylated PCR product using streptavidin-coated beads.
-
Pyrosequencing: Perform pyrosequencing using a sequencing primer that anneals adjacent to the CpG sites of interest.
-
Data Analysis: Analyze the pyrogram to determine the percentage of methylation at each CpG site. A mean methylation level across several CpG sites is often used to classify a tumor as methylated or unmethylated, typically with a predefined cutoff value.[16]
-
Assessment of this compound's Effect on MGMT and Cell Viability
1. Western Blot for MGMT Protein Expression
This technique is used to quantify the amount of MGMT protein in cells after treatment with this compound.
-
Protocol Outline:
-
Cell Lysis: Lyse treated and untreated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration in each lysate.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Incubate the membrane with a primary antibody specific for MGMT, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate and detect the signal to visualize and quantify the MGMT protein bands. A loading control (e.g., β-actin or GAPDH) is used to normalize the results.
-
2. MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay used to assess cell viability and proliferation.
-
Protocol Outline:
-
Cell Seeding: Plate cells in a 96-well plate and allow them to attach.
-
Treatment: Expose the cells to various concentrations of this compound, the alkylating agent, or the combination for a specified period.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (typically 570 nm). The absorbance is proportional to the number of viable cells. This data can be used to calculate IC50 values.
-
Conclusion
This compound is a targeted agent designed to overcome chemoresistance in MGMT-unmethylated tumors by inhibiting the DNA repair protein MGMT. Preclinical studies have largely supported this mechanism of action, demonstrating the ability of this compound to sensitize MGMT-expressing cancer cells to alkylating agents. However, the clinical translation of this strategy has proven to be more challenging, with mixed results from clinical trials. This suggests that while MGMT is a key player in chemoresistance, other DNA repair pathways and resistance mechanisms are also critically important.
For researchers and drug development professionals, the story of this compound underscores the importance of a multi-faceted approach to overcoming drug resistance. Future research may focus on combining MGMT inhibition with the targeting of other DNA repair pathways or on identifying more precise biomarkers to select patients who are most likely to benefit from this therapeutic strategy. The experimental protocols detailed in this guide provide a foundation for further investigation into the complex interplay between DNA repair, chemotherapy, and targeted inhibitors.
References
- 1. Effect of this compound-temozolomide combination on MGMT promoter methylation and expression in primary glioblastoma tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MGMT Gene Promoter Methylation Status – Assessment of Two Pyrosequencing Kits and Three Methylation-specific PCR Methods for their Predictive Capacity in Glioblastomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methylation-specific PCR (MSP) analysis [bio-protocol.org]
- 4. This compound Increases the Radiosensitivity of MGMT Unmethylated Human Glioblastoma Multiforme Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of DNA repair with MGMT pseudosubstrates: phase I study of this compound in combination with dacarbazine in patients with advanced melanoma and other solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 6. preprints.org [preprints.org]
- 7. clevelandcliniclabs.com [clevelandcliniclabs.com]
- 8. Detection of MGMT promoter methylation in glioblastoma using pyrosequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound, a potent inhibitor of O6-alkylguanine-DNA-alkyltransferase: phase I safety, pharmacodynamic, and pharmacokinetic trial and evaluation in combination with temozolomide in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Complex DNA repair pathways as possible therapeutic targets to overcome temozolomide resistance in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methylation-Specific Polymerase Chain Reaction | Springer Nature Experiments [experiments.springernature.com]
- 14. Real-time methylation-specific PCR for the evaluation of methylation status of MGMT gene in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pyrosequencing Analysis of MGMT Promoter Methylation in Meningioma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pure.skku.edu [pure.skku.edu]
Navigating DNA Repair Pathways: A Comparative Analysis of Lomeguatrib and Other DNA Repair Inhibitors
For researchers, scientists, and drug development professionals, understanding the intricate interplay between different DNA repair pathways is paramount for designing effective cancer therapies. This guide provides a comprehensive comparison of Lomeguatrib, a potent O6-methylguanine-DNA methyltransferase (MGMT) inhibitor, with other key DNA repair inhibitors targeting PARP, ATM, and ATR. We delve into the concept of cross-resistance and synergistic potential, supported by experimental data and detailed protocols to inform future research and clinical strategies.
This compound functions by irreversibly inactivating MGMT, a crucial DNA repair protein that removes alkyl groups from the O6 position of guanine, a common lesion induced by alkylating chemotherapeutic agents like temozolomide (TMZ). By inhibiting MGMT, this compound sensitizes tumor cells to the cytotoxic effects of these agents.[1][2][3] However, the tumor microenvironment is a complex landscape of multiple redundant and intersecting DNA repair pathways. This raises a critical question: does inhibition of MGMT by this compound influence the efficacy of inhibitors targeting other DNA repair pathways? This guide will explore the current understanding of the cross-talk between MGMT inhibition and the inhibition of Poly (ADP-ribose) polymerase (PARP), Ataxia Telangiectasia Mutated (ATM), and Ataxia Telangiectasia and Rad3-related (ATR) kinases.
This compound and PARP Inhibitors: A Context-Dependent Relationship
Contrary to a simple model of cross-resistance, the relationship between MGMT inhibition and PARP inhibition appears to be highly dependent on the cellular context, specifically the MGMT expression status of the tumor.
Key Findings:
-
Synergy in MGMT-Proficient Tumors: Preclinical studies have demonstrated that the combination of PARP inhibitors with TMZ is most effective in cancer cells that express high levels of MGMT (MGMT-positive).[4][5][6] In these cells, MGMT repairs the O6-methylguanine lesions induced by TMZ, contributing to drug resistance. However, this repair process is dependent on PARP.[4][7] Therefore, inhibiting PARP in MGMT-positive cells prevents the repair of TMZ-induced damage, leading to a synergistic cytotoxic effect.[4][5]
-
Reduced Synergy in MGMT-Deficient Tumors: In contrast, in MGMT-deficient cells (where the MGMT promoter is often methylated), PARP inhibitors show a significantly reduced ability to sensitize them to TMZ.[4] This suggests that the primary synergistic mechanism is linked to the PARP-dependent repair of O6-methylguanine by MGMT.
-
Implications for this compound: The use of this compound to inhibit MGMT in MGMT-positive cells may, therefore, diminish the synergistic effect observed with PARP inhibitors when co-administered with TMZ. By inactivating MGMT, this compound removes the very target that makes the combination of TMZ and PARP inhibitors so effective in this context.
Quantitative Data: this compound and PARP Inhibitor Efficacy
| Cell Line | MGMT Status | Treatment | GI50 (µM) for Temozolomide | Reference |
| WM98-1 | MGMT-positive | Temozolomide | >1000 | [5] |
| Temozolomide + Olaparib (0.25 µM) | ~200 | [5] | ||
| Temozolomide + this compound (20 µM) | ~100 | [5] | ||
| WM98-1-MGMT (engineered to express MGMT) | MGMT-positive | Temozolomide | >1000 | [5] |
| Temozolomide + Olaparib (0.25 µM) | ~250 | [5] | ||
| A375 | MGMT-negative | Temozolomide | ~50 | [5] |
| Temozolomide + Olaparib (0.25 µM) | ~50 | [5] |
This compound and ATR Inhibitors: A Synergistic Combination in Resistant Tumors
The interaction between this compound and ATR inhibitors presents a compelling case for combination therapy, particularly in overcoming resistance to TMZ.
Key Findings:
-
ATR Inhibitors Sensitize MGMT-Deficient Tumors: The combination of ATR inhibitors with TMZ is highly effective in tumor cells that are deficient in MGMT.[8][9][10] In these cells, unrepaired O6-methylguanine lesions lead to replication stress, which activates the ATR-Chk1 signaling pathway to facilitate DNA repair and cell survival. Inhibition of ATR in this context abrogates this survival mechanism, leading to synthetic lethality.[9][11]
-
This compound Reverses Resistance in MGMT-Proficient Tumors: Conversely, MGMT-proficient tumors are often resistant to the combination of TMZ and ATR inhibitors.[9][10] This is because MGMT efficiently repairs the TMZ-induced lesions, preventing the accumulation of replication stress and subsequent ATR activation. Excitingly, preclinical data shows that the addition of this compound to this combination in MGMT-positive glioblastoma stem cells can reverse this resistance, sensitizing them to the cytotoxic effects of TMZ and an ATR inhibitor.[10][11][12]
Quantitative Data: this compound and ATR Inhibitor Synergy
| Cell Line | MGMT Status | Treatment | Cell Viability (% of Control) | Reference |
| GSC23 | Unmethylated (MGMT+) | This compound (10 µM) + TMZ (150 µM) + Elimusertib (200 nM) | ~20% | [11][12] |
| TMZ (150 µM) + Elimusertib (200 nM) | ~80% | [11][12] | ||
| GSC274 | Unmethylated (MGMT+) | This compound (10 µM) + TMZ (150 µM) + Elimusertib (200 nM) | ~30% | [11][12] |
| TMZ (150 µM) + Elimusertib (200 nM) | ~90% | [11][12] |
This compound and ATM/DNA-PK Inhibitors: An Area for Further Exploration
The direct cross-resistance or synergistic interactions between this compound and inhibitors of ATM and DNA-dependent protein kinase (DNA-PK) are less well-defined in the current literature.
Key Points:
-
ATM and ATR in TMZ Response: Both ATM and ATR are activated in response to the DNA damage induced by TMZ.[13][14] Studies have shown that ATM- and ATR-mutated cells are hypersensitive to TMZ, suggesting that inhibiting these kinases could be a viable therapeutic strategy.[13]
-
Clinical Development: Inhibitors of ATM and DNA-PK are currently in clinical development, often in combination with DNA-damaging agents like TMZ and radiation.[15][16] However, specific studies investigating the role of MGMT status in the efficacy of these combinations and the potential for synergy with this compound are limited. Further research is needed to elucidate these relationships.
Experimental Protocols
Cell Viability Assay (MTT Assay)
A common method to assess the cytotoxic effects of drug combinations is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[17]
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with varying concentrations of this compound, the other DNA repair inhibitor (e.g., PARP or ATR inhibitor), and/or Temozolomide, alone or in combination. Include a vehicle-only control.
-
Incubation: Incubate the cells for a specified period (e.g., 72-96 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours. The viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) or growth inhibitory 50 (GI50) can be determined from dose-response curves.
Western Blot for MGMT Protein Expression
Western blotting can be used to confirm the expression of MGMT in cell lines and to verify its depletion following this compound treatment.[18]
-
Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Load equal amounts of protein for each sample.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for MGMT overnight at 4°C. Also, probe for a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using a chemiluminescence imaging system. The intensity of the bands corresponds to the level of protein expression.
Visualizing the Interplay of DNA Repair Pathways
To better understand the complex interactions discussed, the following diagrams illustrate the key signaling pathways and the logical relationships between MGMT status and the efficacy of different DNA repair inhibitors.
References
- 1. This compound, a potent inhibitor of O6-alkylguanine-DNA-alkyltransferase: phase I safety, pharmacodynamic, and pharmacokinetic trial and evaluation in combination with temozolomide in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tumour O6-methylguanine-DNA methyltransferase inactivation by oral this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | DNA Methyltransferases | Tocris Bioscience [tocris.com]
- 4. MGMT Expression Predicts PARP-Mediated Resistance to Temozolomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. biorxiv.org [biorxiv.org]
- 7. PARP-mediated PARylation of MGMT is critical to promote repair of temozolomide-induced O6-methylguanine DNA damage in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ATR inhibition reverses the resistance of homologous recombination deficient MGMTlow/MMRproficient cancer cells to temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MGMT function determines the differential response of ATR inhibitors with DNA-damaging agents in glioma stem cells for GBM therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. The promise of DNA damage response inhibitors for the treatment of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Effect of this compound-temozolomide combination on MGMT promoter methylation and expression in primary glioblastoma tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound Increases the Radiosensitivity of MGMT Unmethylated Human Glioblastoma Multiforme Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Lomeguatrib's effect on the tumor microenvironment compared to other agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Lomeguatrib's effects on the tumor microenvironment (TME) relative to other therapeutic agents. While this compound is a potent sensitizer for alkylating chemotherapy, its direct immunomodulatory effects within the TME are not as extensively characterized as other DNA damage response inhibitors. This document synthesizes available data to offer a clear perspective on its mechanism, performance, and standing among alternative strategies.
This compound: Mechanism of Action
This compound is an orally bioavailable, potent pseudosubstrate of O6-methylguanine-DNA methyltransferase (MGMT), a critical DNA repair protein.[1] The primary therapeutic strategy of this compound is not to act as a standalone cytotoxic agent, but to sensitize tumor cells to O6-alkylating agents like temozolomide (TMZ).
Many tumors, such as glioblastoma, develop resistance to TMZ by expressing high levels of MGMT.[2] MGMT removes the cytotoxic O6-methylguanine adducts from DNA, thereby repairing the damage before it can trigger cell death. This compound circumvents this by acting as a "suicide" inhibitor; it irreversibly transfers a bromothenyl group to the active cysteine site of the MGMT protein, rendering it inactive.[3] This depletion of functional MGMT allows TMZ-induced DNA damage to persist, ultimately leading to enhanced tumor cell apoptosis.[4]
Comparative Analysis of DNA Repair Inhibitors
This compound's performance can be benchmarked against both direct competitors and agents with alternative but related mechanisms.
O6-benzylguanine (O6BG) is another widely studied MGMT pseudosubstrate inhibitor. Both agents aim to achieve the same outcome—depletion of tumor MGMT activity—but differ slightly in potency and have been evaluated in different clinical contexts.[3]
| Feature | This compound (PaTrin-2) | O6-benzylguanine (O6BG) |
| Mechanism | Pseudosubstrate, "suicide" inhibitor of MGMT | Pseudosubstrate, "suicide" inhibitor of MGMT |
| Potency (IC50) | ~9 nM (cell-free assay)[5] | Reported to be ~10-fold less potent than this compound[6] |
| Administration | Oral[7] | Primarily Intravenous |
| Clinical Use | Evaluated in combination with TMZ or dacarbazine for melanoma, colorectal cancer, and glioma.[8][9][10] | Evaluated in combination with TMZ or BCNU for glioma and other solid tumors.[3][10] |
| Key Finding | Effectively depletes MGMT in tumors and peripheral blood mononuclear cells (PBMCs).[11] | The first-in-class agent to reach clinical trials; established proof-of-concept for MGMT inhibition. |
Poly (ADP-ribose) polymerase (PARP) inhibitors represent a different class of DNA damage response inhibitors. While this compound targets a specific resistance mechanism to one class of chemotherapy, PARP inhibitors are effective as monotherapy in tumors with pre-existing DNA repair defects (e.g., BRCA1/2 mutations) via synthetic lethality and can also act as chemosensitizers. Critically, their impact on the TME is more extensively documented.
| Feature | This compound (MGMT Inhibitor) | PARP Inhibitors (e.g., Olaparib) |
| Primary Target | O6-methylguanine-DNA methyltransferase (MGMT) | Poly (ADP-ribose) polymerase 1/2 (PARP1/2) |
| Therapeutic Strategy | Chemosensitization to alkylating agents. | Synthetic lethality in HR-deficient tumors; Chemo/Radiosensitization.[12] |
| TME Interaction | Indirect/Hypothesized (via enhanced cell death).[13] | Direct modulation via innate immune signaling.[14][15] |
Impact on the Tumor Microenvironment
The ability of a cancer therapy to induce a favorable immune response is critical for durable efficacy. Here, we compare the known TME effects of this compound with those of PARP inhibitors.
Currently, there is limited direct evidence detailing this compound's role in modulating the cellular and cytokine composition of the TME. Its impact is largely considered a downstream consequence of enhanced, TMZ-induced cytotoxicity. By increasing tumor cell death, the this compound/TMZ combination may promote the release of tumor-associated antigens and damage-associated molecular patterns (DAMPs). This process, known as immunogenic cell death (ICD), has the potential to activate dendritic cells and stimulate an anti-tumor T-cell response.[13][16]
However, the chemotherapy partner, TMZ, has a complex and sometimes contradictory effect on the TME. While it can promote ICD, prolonged TMZ therapy can also increase immunosuppressive regulatory T cells (Tregs), potentially negating the benefits of enhanced cell killing.[17][18] Therefore, simply increasing TMZ's potency with this compound does not guarantee a positive shift in the TME's immune posture.
In contrast, PARP inhibitors have been shown to actively reshape the TME. Their mechanism of action creates an accumulation of cytoplasmic double-stranded DNA fragments in tumor cells.[14] This cytosolic DNA is detected by the cGAS-STING innate immune pathway, which triggers a cascade resulting in:
-
Type I Interferon (IFN) Production: A key step in initiating an anti-tumor immune response.[15]
-
Immune Cell Recruitment: The production of pro-inflammatory cytokines and chemokines (e.g., CCL5, CXCL10) attracts cytotoxic T lymphocytes and dendritic cells to the tumor.[14]
-
Upregulation of PD-L1: While this can be an immune escape mechanism, it also provides a strong rationale for combining PARP inhibitors with immune checkpoint blockade (ICB).[12][19]
This well-defined immunomodulatory function distinguishes PARP inhibitors as agents that not only target tumor cell DNA repair but also actively convert an immunologically "cold" TME to a "hot" one, making them more amenable to immunotherapy.
| Agent/Class | Effect on T-Cells | Effect on Macrophages/Dendritic Cells (DCs) | Key Cytokine/Pathway |
| This compound | Not well-characterized. Hypothesized increase in T-cell priming secondary to antigen release. | Not well-characterized. Hypothesized increase in DC activation. | Not well-characterized. |
| Temozolomide | Can be lymphodepletive but may also increase T-cell clonality. Long-term use can increase immunosuppressive Tregs.[17][18] | Can promote a shift to immunosuppressive M2-like macrophages in resistant tumors.[16] | Can induce pro-inflammatory cytokines but also immunosuppressive factors like IL-11 via microglia.[16] |
| PARP Inhibitors | Increases infiltration of cytotoxic CD8+ T-cells.[14][20] | Promotes DC activation and maturation.[20] | Activates cGAS-STING pathway, leading to Type I Interferon (IFN-I) production.[15] |
Key Experimental Protocols
Detailed and reproducible methodologies are crucial for comparing therapeutic agents. Below are summarized protocols for key experiments cited in the literature.
This protocol determines an agent's ability to inhibit MGMT and subsequently sensitize cancer cells to an alkylating agent.
-
Cell Culture: Human cancer cell lines with known MGMT expression (e.g., glioblastoma T98G, breast cancer MCF-7) are cultured under standard conditions.
-
MGMT Inhibition:
-
Cells are treated with varying concentrations of this compound (e.g., 0-10 µM) for a set duration (e.g., 2-24 hours).
-
Cell lysates are prepared.
-
MGMT activity is measured using a biochemical assay that quantifies the transfer of a radiolabeled methyl group from a DNA substrate to the MGMT protein.[11]
-
Alternatively, MGMT protein levels are assessed via Western Blot to confirm depletion.[21]
-
-
Chemosensitization (MTT Assay):
-
Cells are seeded in 96-well plates.
-
After attachment, cells are pre-treated with a fixed concentration of this compound (e.g., 10 µM) for 2 hours.[5]
-
Increasing concentrations of Temozolomide are then added.
-
Cells are incubated for 4-5 days.
-
Cell viability is assessed by adding MTT reagent and measuring absorbance. The reduction in the IC50 of TMZ in the presence of this compound indicates sensitization.[4]
-
This protocol evaluates the efficacy of the combination therapy in a preclinical animal model.
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used.
-
Tumor Implantation: Human tumor cells (e.g., melanoma or breast cancer xenografts) are injected subcutaneously. Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Groups: Mice are randomized into four groups: (1) Vehicle control; (2) this compound only; (3) Temozolomide only; (4) this compound + Temozolomide.[5]
-
Dosing Regimen:
-
Endpoint Measurement:
-
Tumor volume is measured regularly (e.g., 2-3 times per week) with calipers.
-
Animal body weight is monitored as a measure of toxicity.
-
The primary endpoint is tumor growth delay or regression in the combination group compared to single-agent and control groups.[1]
-
-
Pharmacodynamic Analysis: At the end of the study, tumors and peripheral blood can be collected to measure MGMT depletion to confirm the drug's mechanism of action in vivo.[11]
Conclusion and Future Directions
This compound is a highly effective and specific inhibitor of the DNA repair protein MGMT. Its clinical utility lies in its ability to reverse tumor resistance to alkylating agents like temozolomide. However, the current body of research has focused almost exclusively on this chemosensitization mechanism.
In contrast, other classes of DNA damage response inhibitors, particularly PARP inhibitors, have been shown to be potent modulators of the tumor microenvironment, capable of initiating a robust anti-tumor immune response. This has provided a strong rationale for their combination with immunotherapies.
The effect of this compound on the TME remains a significant knowledge gap. While it is plausible that enhanced cell death could indirectly stimulate immunity, this has not been demonstrated directly and may be confounded by the complex immunomodulatory effects of its chemotherapy partner, TMZ.
Future research should focus on:
-
Investigating whether the this compound/TMZ combination induces a truly immunogenic form of cell death, characterized by DAMP release and DC activation.
-
Characterizing changes in the immune cell infiltrate (e.g., T-cells, macrophages) and cytokine profiles in preclinical models following combination treatment.
-
Exploring rational combinations of this compound/TMZ with immunotherapies, such as checkpoint inhibitors, to determine if a synergistic effect exists.
Elucidating this compound's impact on the TME will be crucial for positioning it effectively in the modern landscape of cancer therapy, where harnessing the immune system is paramount for achieving durable clinical responses.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Revisiting the Immunological Aspects of Temozolomide Considering the Genetic Landscape and the Immune Microenvironment Composition of Glioblastoma [frontiersin.org]
- 3. The O6-Methyguanine-DNA Methyltransferase Inhibitor O6-Benzylguanine Enhanced Activity of Temozolomide + Irinotecan Against Models of High-Risk Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of this compound-temozolomide combination on MGMT promoter methylation and expression in primary glioblastoma tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Tumour O6-methylguanine-DNA methyltransferase inactivation by oral this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A phase II trial of this compound and temozolomide in metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of DNA repair with MGMT pseudosubstrates: phase I study of this compound in combination with dacarbazine in patients with advanced melanoma and other solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 10. esmed.org [esmed.org]
- 11. O6-methylguanine-DNA methyltransferase depletion and DNA damage in patients with melanoma treated with temozolomide alone or with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | The potential of PARP inhibitors in targeted cancer therapy and immunotherapy [frontiersin.org]
- 13. What are MGMT gene inhibitors and how do they work? [synapse.patsnap.com]
- 14. researchgate.net [researchgate.net]
- 15. The Role of PARP Inhibitors in the Ovarian Cancer Microenvironment: Moving Forward From Synthetic Lethality - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Revisiting the Immunological Aspects of Temozolomide Considering the Genetic Landscape and the Immune Microenvironment Composition of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Alterations of the tumor microenvironment in glioblastoma following radiation and temozolomide with or without bevacizumab - Tamura - Annals of Translational Medicine [atm.amegroups.org]
- 19. mdpi.com [mdpi.com]
- 20. PARP inhibition is a modulator of anti-tumor immune response in BRCA-deficient tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. This compound Increases the Radiosensitivity of MGMT Unmethylated Human Glioblastoma Multiforme Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Preclinical Comparison of Lomeguatrib and Its Analogs as MGMT Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comprehensive preclinical comparison of Lomeguatrib and its analogs as inhibitors of O6-methylguanine-DNA methyltransferase (MGMT). The data presented is compiled from various in vitro and in vivo studies to facilitate an objective evaluation of their potential in cancer therapy.
This compound, also known as O6-(4-bromothenyl)guanine, is a potent inactivator of the DNA repair protein MGMT. By inhibiting MGMT, this compound sensitizes tumor cells to the cytotoxic effects of alkylating chemotherapeutic agents like temozolomide. This guide delves into the comparative efficacy of this compound and its structural analogs, providing key data from preclinical models to inform further research and development.
In Vitro Efficacy: A Comparative Analysis of MGMT Inhibition
The in vitro potency of this compound and its analogs has been evaluated in various cell-based and cell-free assays. The half-maximal inhibitory concentration (IC50) is a critical parameter for comparing the efficacy of these inhibitors.
A study by Reinhard et al. (2001) compared the in vitro IC50 values of this compound and its precursor, O6-benzylguanine (O6-BG), along with a related analog, 8-aza-O6-benzylguanine. The results demonstrated the superior potency of this compound[1].
| Compound | IC50 (µM) in vitro assay |
| O6-benzylguanine (O6-BG) | 0.62[1] |
| 8-aza-O6-benzylguanine (8-aza-BG) | 0.038[1] |
| This compound (O6-(4-bromothenyl)guanine) | 0.009 [1] |
Further studies have corroborated the high potency of this compound, with reported IC50 values of approximately 6 nM in MCF-7 breast cancer cells.
To enhance tumor cell specificity, glucose-conjugated analogs of this compound have been synthesized and evaluated. These compounds aim to leverage the increased glucose uptake in cancer cells. The IC50 values for these glucosides with varying alkyl spacer lengths were determined, showing that longer spacers resulted in more effective inhibition[1].
| This compound Glucoside Analog (Alkyl Spacer Length) | IC50 (µM) in vitro assay |
| n = 2 | ~0.5[1] |
| n = 4 | ~0.5[1] |
| n = 6 | ~0.5[1] |
| n = 8 | ~0.03[1] |
| n = 10 | ~0.03[1] |
| n = 12 | ~0.03[1] |
Another study by Kohda et al. (1996) investigated a series of O6-arylmethylguanine derivatives, providing a broader perspective on structure-activity relationships. While not direct analogs of the thenyl group in this compound, these compounds offer insights into the impact of different substitutions on MGMT inhibition. The study found that O6-benzylguanine, O6-(4-, 3-fluorobenzyl)guanines, O6-(4-trifluoromethylbenzyl)guanine, O6-(4-, 3-pyridylmethyl)guanines, and O6-(2-naphtylmethyl)guanine showed strong MGMT depletion activity[2].
In Vivo Preclinical Models: Enhancing Antitumor Activity
Preclinical studies in animal models, primarily xenografts in mice, have been crucial in demonstrating the potential of this compound to enhance the efficacy of chemotherapy. These studies typically involve the co-administration of this compound with an alkylating agent to MGMT-proficient tumors.
In a xenograft model using the human glioblastoma cell line GBM14, the combination of this compound (O6BG) with temozolomide did not show a significant further sensitization compared to temozolomide alone under a prolonged 48-hour regimen. However, in the GBM43 xenograft model, the addition of O6BG significantly enhanced the efficacy of the same temozolomide regimen[3].
A study in mice with intracranial human glioblastoma xenografts (BT74, MGMT-positive and TMZ-resistant) showed that while temozolomide was ineffective, treatment with another DNA alkylating agent, VAL-083, which is active in MGMT-positive tumors, resulted in a significant survival benefit[4]. This highlights the importance of MGMT status in determining therapeutic response and the potential of MGMT inhibitors in overcoming resistance.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of preclinical findings. Below are summaries of key experimental protocols used in the evaluation of this compound and its analogs.
In Vitro MGMT Activity Assay
The in vitro activity of MGMT inhibitors is commonly determined using a cell-free extract assay.
Protocol Summary:
-
Preparation of Cell-Free Extract: HeLa S3 cells are harvested, washed, and lysed. The cell lysate is then centrifuged to obtain a clear supernatant containing the MGMT enzyme.
-
Inhibitor Incubation: The cell extract is incubated with varying concentrations of the inhibitor (e.g., this compound or its analogs) for a defined period at 37°C.
-
MGMT Activity Measurement: A radiolabeled DNA substrate containing O6-methylguanine is added to the mixture. The MGMT in the extract transfers the methyl group from the DNA to its own cysteine residue.
-
Quantification: The amount of radioactivity transferred to the protein is measured, typically by scintillation counting after precipitation of the protein. The IC50 value is then calculated as the concentration of the inhibitor that reduces MGMT activity by 50%.
Tumor Growth Inhibition in Xenograft Models
In vivo efficacy is assessed by measuring the inhibition of tumor growth in animal models.
Protocol Summary:
-
Cell Implantation: Human tumor cells (e.g., glioblastoma) are implanted subcutaneously or intracranially into immunocompromised mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size, and mice are then randomized into control and treatment groups.
-
Treatment Administration: The treatment group receives the MGMT inhibitor (e.g., this compound) via an appropriate route (e.g., oral gavage or intraperitoneal injection) followed by the alkylating agent (e.g., temozolomide). The control group receives the vehicle.
-
Tumor Volume Measurement: Tumor dimensions are measured regularly with calipers, and the tumor volume is calculated.
-
Data Analysis: Tumor growth curves are plotted, and statistical analyses are performed to determine the significance of tumor growth inhibition in the treatment group compared to the control group. Animal body weight and general health are also monitored as indicators of toxicity.
Visualizing the Mechanism and Workflow
To better understand the underlying biology and experimental processes, the following diagrams illustrate the MGMT signaling pathway and a typical experimental workflow for evaluating MGMT inhibitors.
Caption: MGMT signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for preclinical evaluation of MGMT inhibitors.
References
Lomeguatrib Combination Therapy vs. Standard of Care in Melanoma: A Comparative Guide for Researchers
This guide provides a detailed comparison of lomeguatrib combination therapy against the standard of care for melanoma, with a focus on clinical trial data and experimental protocols. It is intended for researchers, scientists, and drug development professionals in the field of oncology.
Executive Summary
This compound is an inhibitor of O6-methylguanine-DNA methyltransferase (MGMT), a DNA repair protein that confers resistance to alkylating chemotherapy agents.[1][2] Clinical trials have investigated this compound in combination with the alkylating agents dacarbazine and temozolomide for the treatment of advanced melanoma. The rationale was that by inhibiting MGMT, this compound would sensitize melanoma cells to the cytotoxic effects of these drugs.[2][3]
However, clinical trial results have shown that this compound combination therapy did not demonstrate a significant improvement in efficacy over the standard of care at the time, which was primarily dacarbazine or temozolomide alone.[4][5][6] The current standard of care for melanoma has since evolved significantly, with immunotherapy and targeted therapies now being the frontline treatments for metastatic melanoma.[7][8] This guide will present the clinical trial data for this compound combinations and compare it with the historical and current standard of care.
Mechanism of Action: this compound and Alkylating Agents
Alkylating agents like dacarbazine and temozolomide exert their cytotoxic effects by methylating DNA, primarily at the O6 position of guanine.[4] This O6-methylguanine (O6-meG) lesion can lead to DNA mismatches and double-strand breaks, ultimately triggering cell death.[9][10] However, the MGMT protein can reverse this damage by transferring the methyl group from the guanine to one of its own cysteine residues, thereby repairing the DNA and leading to drug resistance.[9][10] this compound acts as a pseudosubstrate for MGMT, irreversibly inactivating the enzyme and preventing the repair of O6-meG lesions.[1][11] This is expected to enhance the efficacy of alkylating agents.[2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of DNA repair with MGMT pseudosubstrates: phase I study of this compound in combination with dacarbazine in patients with advanced melanoma and other solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A phase I study of extended dosing with this compound with temozolomide in patients with advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Randomized trial of the combination of this compound and temozolomide compared with temozolomide alone in chemotherapy naive patients with metastatic cutaneous melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.monash.edu [research.monash.edu]
- 7. Treatment of Melanoma by Stage | American Cancer Society [cancer.org]
- 8. Current Therapeutic Strategies for Advanced Melanoma [practicingclinicians.com]
- 9. O(6)-methylguanine DNA-methyltransferase (MGMT) overexpression in melanoma cells induces resistance to nitrosoureas and temozolomide but sensitizes to mitomycin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Unveiling the role of O(6)-methylguanine-DNA methyltransferase in cancer therapy: insights into alkylators, pharmacogenomics, and others - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | DNA Methyltransferases | Tocris Bioscience [tocris.com]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for Lomeguatrib
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical guidance for the proper handling and disposal of Lomeguatrib, a potent O6-methylguanine-DNA methyltransferase (MGMT) inhibitor used in research. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. This compound is classified as a hazardous chemical and should be handled with the same precautions as chemotherapy agents.
Personal Protective Equipment (PPE) and Handling
Before handling this compound in any form (solid or in solution), all personnel must be equipped with the appropriate Personal Protective Equipment (PPE).
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves. | Prevents skin contact with the hazardous drug. |
| Lab Coat | Disposable, solid-front gown. | Protects clothing and skin from contamination. |
| Eye Protection | Safety glasses with side shields or goggles. | Prevents eye exposure to splashes or aerosols. |
| Respiratory | N95 or higher respirator. | Required when handling the powdered form to prevent inhalation. |
Handling Precautions:
-
Always handle this compound within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.
-
Avoid generating dust when handling the solid form.
-
Prepare solutions carefully to prevent splashes and spills.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.
This compound Waste Disposal Procedures
All waste contaminated with this compound must be treated as hazardous chemotherapy waste. Proper segregation and labeling are mandatory.
| Waste Type | Disposal Container | Disposal Method |
| Solid this compound | Black hazardous waste container. | Incineration by a licensed hazardous waste disposal company. |
| Contaminated Labware | Yellow sharps container for sharps. Yellow chemotherapy waste bag for non-sharps. | Incineration. |
| Contaminated PPE | Yellow chemotherapy waste bag. | Incineration. |
| Aqueous Solutions | Black hazardous waste container. | Incineration. DO NOT dispose of down the drain. |
Note: As a brominated organic compound, this compound waste must be segregated as halogenated organic waste .
Spill Management
In the event of a this compound spill, immediate and appropriate action is necessary to contain and decontaminate the area.
Required Spill Kit Components:
-
Chemotherapy-rated gloves (2 pairs)
-
Disposable gown
-
N95 respirator
-
Safety goggles
-
Absorbent pads
-
Detergent solution
-
10% Bleach solution (freshly prepared)
-
Yellow chemotherapy waste bags
-
Sharps container (if broken glass is present)
Spill Cleanup Protocol:
-
Evacuate and Secure: Alert others in the area and restrict access to the spill location.
-
Don PPE: Put on all required personal protective equipment.
-
Containment:
-
Powder Spill: Gently cover the spill with absorbent pads wetted with a detergent solution to avoid raising dust.
-
Liquid Spill: Cover the spill with absorbent pads.
-
-
Decontamination:
-
Carefully wipe up the spill with the absorbent pads, working from the outer edge of the spill inwards.
-
Clean the spill area thoroughly with a detergent solution, followed by a rinse with clean water.
-
Apply a 10% bleach solution to the area and allow a contact time of at least 15 minutes.
-
Rinse the area again with clean water to remove bleach residue.
-
-
Disposal: Place all contaminated materials (absorbent pads, PPE, etc.) into a yellow chemotherapy waste bag. If broken glass is present, use forceps to place it into a sharps container.
-
Report: Report the spill to the laboratory supervisor and follow institutional reporting procedures.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound and associated waste.
Caption: Workflow for the safe disposal of this compound waste.
Disclaimer: This document provides guidance based on currently available information. Always consult your institution's specific safety and disposal protocols and the manufacturer's Safety Data Sheet (SDS) for this compound. A specific, validated chemical inactivation protocol for bulk this compound is not currently established; therefore, all bulk waste must be disposed of as hazardous chemical waste.
Personal protective equipment for handling Lomeguatrib
Essential Safety and Handling of Lomeguatrib
For researchers, scientists, and drug development professionals, ensuring safe handling of potent compounds like this compound is paramount. This guide provides essential, immediate safety and logistical information, including personal protective equipment (PPE) recommendations, handling procedures, and disposal plans to foster a secure laboratory environment.
This compound is an inhibitor of O6-methylguanine-DNA methyltransferase (MGMT) and is classified as a hazardous substance.[1][2][3] It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1][3] Furthermore, it is suspected of causing genetic defects, cancer, and may damage fertility or the unborn child.[3][4] Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure during the handling of this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Recommended Personal Protective Equipment |
| Weighing and Preparing Solutions | Primary Engineering Control: Chemical fume hood or Class II Biosafety Cabinet (BSC).[5] Gloves: Two pairs of chemotherapy-rated, powder-free nitrile gloves.[6][7] The outer glove should be worn over the gown cuff.[8] Gown: Disposable, lint-free gown made of a material resistant to hazardous drugs, with a solid front and long sleeves with tight-fitting cuffs.[6][7][8] Eye and Face Protection: Safety glasses with side shields or goggles.[6] A face shield should be worn if there is a splash hazard.[8] Respiratory Protection: For operations that may generate aerosols or dust outside of a ventilated cabinet, a NIOSH-approved respirator (e.g., N95) is recommended.[5][7][8] |
| Cell Culture and In Vitro Assays | Primary Engineering Control: Class II Biosafety Cabinet (BSC).[5] Gloves: Two pairs of chemotherapy-rated, powder-free nitrile gloves.[6][7] Gown: Disposable, lint-free gown with a solid front and long sleeves with tight-fitting cuffs.[6][7] Eye Protection: Safety glasses with side shields.[6] |
| In Vivo Administration | Gloves: Two pairs of chemotherapy-rated, powder-free nitrile gloves.[7] Gown: Disposable, lint-free gown with a solid front and long sleeves with tight-fitting cuffs.[7] Eye and Face Protection: Safety glasses with side shields and a face shield to protect against splashes.[7][8] Respiratory Protection: An N95 respirator may be required depending on the route of administration and potential for aerosolization.[7] |
| Waste Disposal and Decontamination | Gloves: Two pairs of chemotherapy-rated, powder-free nitrile gloves.[6][7] Gown: Disposable, lint-free gown with a solid front and long sleeves with tight-fitting cuffs.[6][7] Eye Protection: Safety glasses with side shields or goggles.[6] Respiratory Protection: A NIOSH-approved respirator may be necessary during spill cleanup.[8] |
Occupational Exposure Limits
Currently, a specific occupational exposure limit (OEL) for this compound has not been established.[1] However, for potent or toxic drugs, OELs are often in the range of less than 10 µg/m³.[9] Given the hazardous nature of this compound, all handling should be conducted with the goal of minimizing any potential exposure.
Procedural Guidance
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment. The following workflow outlines the key steps from preparation to disposal.
Handling and Disposal Plan
Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.[1] The product insert should be consulted for specific storage temperature requirements, which may be at +4°C or frozen.[2]
Operational Procedures:
-
Always handle this compound within a designated area, such as a chemical fume hood or a Class II Biosafety Cabinet, to minimize inhalation exposure.[3][5]
-
Avoid the formation of dust and aerosols.[1]
-
Do not eat, drink, or smoke in areas where this compound is handled.[1][3]
-
Wash hands thoroughly after handling and before breaks.[1]
Disposal Plan:
-
All waste contaminated with this compound, including disposable PPE, weighing papers, and pipette tips, must be considered hazardous waste.
-
Dispose of all contaminated materials in clearly labeled, sealed containers.
-
Follow all local, regional, and national regulations for the disposal of hazardous chemical waste.[1][3] Do not dispose of this compound down the drain.[10]
By implementing these safety measures and procedural steps, research professionals can mitigate the risks associated with handling this compound and ensure a safer laboratory environment.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. gerpac.eu [gerpac.eu]
- 6. Suitable protective clothing when handling cytostatics [dach-germany.de]
- 7. pogo.ca [pogo.ca]
- 8. halyardhealth.com [halyardhealth.com]
- 9. mtpinnacle.com [mtpinnacle.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
